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  • Product: 1-benzyl-3-nitro-1H-1,2,4-triazole
  • CAS: 136118-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-benzyl-3-nitro-1H-1,2,4-triazole: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets. This five-membered heterocycle, with its unique arrangement of nitrogen atoms, serves as a versatile scaffold in the design of therapeutic agents across a wide spectrum of diseases.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The incorporation of a nitro group and a benzyl moiety onto the 1,2,4-triazole core, as seen in 1-benzyl-3-nitro-1H-1,2,4-triazole, is a strategic design element aimed at modulating the compound's electronic properties and steric profile to enhance its biological activity and target specificity. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential therapeutic applications of this promising molecule.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 1-benzyl-3-nitro-1H-1,2,4-triazole . The structure consists of a central 1H-1,2,4-triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A benzyl group (a phenyl group attached to a methylene bridge) is substituted at the N1 position of the triazole ring, and a nitro group (-NO2) is attached to the C3 position.

The 1,2,4-triazole ring can exist in two tautomeric forms: the 1H and 4H forms. The 1H tautomer is generally more stable. The substitution of the benzyl group at the N1 position locks the molecule in this tautomeric form.

Figure 1: Chemical structure of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole

The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole is typically achieved through the N-alkylation of the parent heterocycle, 3-nitro-1H-1,2,4-triazole, with a suitable benzylating agent, such as benzyl bromide. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at the N1, N2, or N4 positions of the triazole ring. However, experimental evidence suggests that the N1-alkylation is often the major product under basic conditions.[1]

Experimental Protocol: N-Alkylation of 3-nitro-1H-1,2,4-triazole

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 3-nitro-1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-benzyl-3-nitro-1H-1,2,4-triazole as the major product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The use of a base is crucial to deprotonate the acidic N-H of the triazole ring, generating the triazolate anion, which is a more potent nucleophile for the subsequent alkylation reaction. Potassium carbonate is a mild and effective base for this transformation.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the triazolate anion, thus enhancing its nucleophilicity.

  • Purification: Column chromatography is a standard and effective method for separating the desired N1-alkylated product from any potential N2 or N4-alkylated isomers and unreacted starting materials.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 3-nitro-1H-1,2,4-triazole C K₂CO₃ (Base) A->C Deprotonation B Benzyl Bromide D DMF (Solvent) B->D E Room Temperature C->E D->E F Aqueous Workup E->F Reaction Quench G Extraction with Ethyl Acetate F->G H Column Chromatography G->H I 1-benzyl-3-nitro-1H-1,2,4-triazole H->I

Figure 2: Experimental workflow for the synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight218.19 g/mol Influences diffusion and transport across membranes.
LogP~2.0 - 2.5Indicates moderate lipophilicity, which can affect cell permeability and solubility.
Polar Surface Area~75 ŲAffects membrane permeability and interactions with polar targets.
Hydrogen Bond Donors0Lack of H-bond donors can improve membrane permeability.
Hydrogen Bond Acceptors4Can participate in hydrogen bonding with biological targets.
Spectroscopic Characterization

The structure of 1-benzyl-3-nitro-1H-1,2,4-triazole is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl and triazole protons. The methylene protons of the benzyl group would appear as a singlet around δ 5.5-6.0 ppm. The aromatic protons of the phenyl ring would resonate in the region of δ 7.2-7.5 ppm. The proton on the triazole ring (at the C5 position) is expected to appear as a singlet at a downfield chemical shift, likely above δ 8.0 ppm, due to the electron-withdrawing effect of the nitro group and the aromatic nature of the ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The methylene carbon of the benzyl group would be observed around δ 50-55 ppm. The aromatic carbons of the phenyl ring would appear in the typical range of δ 125-140 ppm. The carbons of the triazole ring would resonate at lower field, with the carbon bearing the nitro group (C3) expected to be significantly deshielded.

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the triazole and phenyl rings would appear in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 1-benzyl-3-nitro-1H-1,2,4-triazole (C₉H₈N₄O₂). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzyl group.

Potential Applications in Drug Development

The 1-benzyl-3-nitro-1H-1,2,4-triazole scaffold holds significant promise for the development of new therapeutic agents due to the combined pharmacological contributions of its constituent moieties.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents.[3] The benzyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The nitro group is a known pharmacophore in several antimicrobial drugs, and its electron-withdrawing nature can modulate the reactivity of the triazole ring. Studies on related N-benzyl triazoles have shown activity against various bacterial and fungal strains.[2]

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several approved anticancer drugs.[4] The mechanism of action for many of these compounds involves the inhibition of enzymes crucial for cancer cell proliferation. The presence of the nitroaromatic moiety in 1-benzyl-3-nitro-1H-1,2,4-triazole suggests potential for bioreductive activation in hypoxic tumor environments, a strategy employed in the design of some anticancer prodrugs.

Antitubercular Activity

Nitro-containing heterocycles are a class of compounds with significant potential for the treatment of tuberculosis. These compounds are often activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. The resulting reactive nitrogen species are toxic to the bacterium. Given the presence of the nitro group, 1-benzyl-3-nitro-1H-1,2,4-triazole is a candidate for investigation as a novel antitubercular agent.

G cluster_core 1-benzyl-3-nitro-1H-1,2,4-triazole cluster_applications Potential Therapeutic Applications Core Core Scaffold Antimicrobial Antimicrobial & Antifungal Core->Antimicrobial Lipophilicity & Electronic Modulation Anticancer Anticancer Core->Anticancer Enzyme Inhibition & Bioreductive Activation Antitubercular Antitubercular Core->Antitubercular Nitroreductase Activation

Figure 3: Potential therapeutic applications of the 1-benzyl-3-nitro-1H-1,2,4-triazole scaffold.

Conclusion and Future Directions

1-benzyl-3-nitro-1H-1,2,4-triazole is a synthetically accessible molecule that combines the pharmacologically privileged 1,2,4-triazole scaffold with a lipophilic benzyl group and an electronically significant nitro group. This strategic combination makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of this compound against a panel of microbial, cancer, and tubercular cell lines to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the benzyl and nitro substituents, could lead to the optimization of its potency and selectivity, paving the way for the development of novel and effective therapeutic agents.

References

  • Agnihotri, R., Murti, Y., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Al-Tamimi, E. O., Ali, R. A., & Amer, Z. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 13(1).
  • Atiyah, A. J., Alrazzak, N. A., & Aowda, S. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of University of Babylon for Pure and Applied Sciences, 26(6), 234-245.
  • Babenko, N. A., & Movchan, V. O. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(1).
  • Corey, E. J., & Mehrotra, M. M. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.
  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity.
  • Hassan, S. Y. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry, 68(1), 331-337.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
  • Kaur, R., & Kumar, K. (2023). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 134, 106456.
  • Tantry, S. J., & Fessel, J. (2013). Recyclable ruthenium(II) complex supported on magnetic nanoparticles: A regioselective catalyst for alkyne azide cycloaddition.
  • Titi, A., & Edward, R. T. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
  • Walczak, K., & Gondela, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3394.
  • Wang, Y., & Liu, X. (2019). Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. Letters in Drug Design & Discovery, 16(10), 1133-1140.
  • Zuniga, E. S., & Sarmiento-Sánchez, J. I. (2018). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Journal of the Mexican Chemical Society, 62(1), 1-12.
  • Zhang, H., & Chen, J. (2015). Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Letters in Drug Design & Discovery, 12(8), 654-662.
  • PubChem. (n.d.). 3-Nitro-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole... Retrieved from [Link]

  • Sarmiento-Sánchez, J. I., & Zuniga, E. S. (2018). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Redalyc, 62(1).
  • Sarmiento-Sánchez, J. I., & Zuniga, E. S. (2018). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole.
  • SciELO México. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • Murti, Y., & Agnihotri, R. (2012). Synthesis, Characterization and Biological Screening of some 3, 4, 5-Substituted 1, 2, 4-Triazole.
  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801.

Sources

Exploratory

An In-Depth Technical Guide to 1-benzyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic properties. Among these, the 1,2,4-triazole ring system has emerged as a privileged core, present in a multitude of clinically significant therapeutic agents. The introduction of a nitro group to this scaffold, particularly at the 3-position, coupled with N-benzylation, gives rise to 1-benzyl-3-nitro-1H-1,2,4-triazole – a compound of increasing interest for its potential applications in drug discovery and development. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its characterization and potential biological significance.

Compound Identification and Physicochemical Properties

CAS Number: 136118-54-2

Molecular Formula: C₉H₈N₄O₂

Molecular Weight: 204.19 g/mol

Melting Point: 61 °C

PropertyValueSource
CAS Number 136118-54-2N/A
Molecular Formula C₉H₈N₄O₂N/A
Molecular Weight 204.19 g/mol N/A
Melting Point 61 °CN/A

Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole

The most direct and widely employed method for the synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole is the N-alkylation of the parent heterocycle, 3-nitro-1H-1,2,4-triazole, with a suitable benzylating agent, typically benzyl bromide. This reaction is a classic example of nucleophilic substitution, where the triazole anion acts as the nucleophile.

Reaction Rationale and Mechanistic Insight

The acidity of the N-H proton on the 1,2,4-triazole ring allows for its deprotonation by a suitable base to form a triazolate anion. This anion is a potent nucleophile, capable of displacing the bromide from benzyl bromide in an SN2 reaction. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. A moderately strong base is typically sufficient to deprotonate the triazole without promoting elimination or other unwanted reactions of the benzyl bromide. The solvent should be able to dissolve both the triazole salt and the benzyl bromide.

Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole reactant1 3-nitro-1H-1,2,4-triazole intermediate Triazolate Anion reactant1->intermediate Deprotonation reactant2 Benzyl Bromide product 1-benzyl-3-nitro-1H-1,2,4-triazole reactant2->product base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., DMF) intermediate->product SN2 Attack byproduct Salt (e.g., KBr)

Foundational

Technical Guide: FT-IR Characterization of 1-Benzyl-3-nitro-1H-1,2,4-triazole

Executive Summary 1-benzyl-3-nitro-1H-1,2,4-triazole represents a critical intermediate scaffold in the development of insensitive high-energy density materials (HEDMs) and bioactive pharmaceutical ingredients (APIs). It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-benzyl-3-nitro-1H-1,2,4-triazole represents a critical intermediate scaffold in the development of insensitive high-energy density materials (HEDMs) and bioactive pharmaceutical ingredients (APIs). Its structural integrity relies on the precise regioselective alkylation of the 3-nitro-1,2,4-triazole core.

This guide provides a rigorous spectral analysis framework using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple fingerprinting, this protocol focuses on structural validation , specifically distinguishing the desired N1-isomer from the N2-isomer byproduct and confirming the integrity of the nitro group (


), which is sensitive to metabolic reduction and thermal decomposition.

Part 1: Synthesis & Experimental Protocol

The Synthetic Pathway

Understanding the origin of the sample is prerequisite to accurate spectral interpretation. The synthesis involves the nucleophilic substitution of benzyl chloride on the ambident 3-nitro-1,2,4-triazole anion. This reaction is prone to regiochemical ambiguity, yielding a mixture of N1 (target) and N2 isomers.

SynthesisWorkflow Start 3-Nitro-1,2,4-triazole (Precursor) Reaction Nucleophilic Substitution (Reflux in Acetone/DMF) Start->Reaction Reagent Benzyl Chloride + K2CO3 (Base) Reagent->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Separation Product 1-Benzyl-3-nitro-1H-1,2,4-triazole (Pure Crystal) Purification->Product Yields N1 Isomer

Figure 1: Synthetic workflow highlighting the critical purification step required to isolate the N1-isomer prior to spectroscopic analysis.

Sample Preparation Protocol

For nitro-substituted heterocycles, sample preparation is not trivial. High-pressure ATR (Attenuated Total Reflectance) can sometimes induce polymorphic transitions or shift lattice-dependent nitro bands.

Recommended Method: KBr Pellet Transmission

  • Rationale: Provides superior resolution for sharp nitro-group bands and avoids optical contact issues common with crystalline energetic materials.

  • Protocol:

    • Ratio: Mix 1.5 mg of dry sample with 250 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (particle size < 2 µm to minimize Christiansen effect).

    • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to remove trapped air and moisture.

    • Blank: Run a background scan with a pure KBr pellet immediately prior to sample analysis.

Part 2: Spectral Analysis & Band Assignment[1]

The FT-IR spectrum of 1-benzyl-3-nitro-1H-1,2,4-triazole is a composite of three distinct vibrational zones: the Benzyl anchor, the Triazole ring, and the Nitro pharmacophore.

Quantitative Band Assignment Table
Frequency (

)
IntensityVibrational Mode AssignmentStructural Significance
3120 - 3080 MediumC-H Stretch (Aromatic)Triazole ring C-H and Benzyl aromatic C-H.
2960 - 2850 WeakC-H Stretch (Aliphatic)Methylene (

) bridge of the benzyl group.
1600, 1500 MediumC=C Ring StretchCharacteristic "breathing" of the benzyl phenyl ring.
1550 - 1530 Strong

Asymmetric Stretch
CRITICAL: Diagnostic for the 3-nitro group.
1510 - 1490 MediumC=N StretchTriazole ring skeletal vibration.
1450 Medium

Scissoring
Deformation of the methylene bridge.
1350 - 1320 Strong

Symmetric Stretch
CRITICAL: Paired with the asym. stretch to confirm nitro status.
1270 - 1250 MediumN-N StretchCharacteristic of the triazole ring system.
850 - 830 MediumC-N Stretch (

)
Bond connecting the nitro group to the triazole ring.
750, 690 StrongC-H Out-of-Plane BendingMonosubstituted benzene ring (Benzyl group signature).
Deep Dive: The Nitro Group ( )

The nitro group is the most polar functionality in the molecule, dominating the spectrum with two intense bands.

  • Asymmetric Stretch (

    
    ):  Found near 
    
    
    
    . This band's position is sensitive to the electronic environment of the triazole ring. In the N1-isomer, the electron-withdrawing benzyl group at N1 stabilizes the ring resonance differently than in the N2-isomer.
  • Symmetric Stretch (

    
    ):  Found near 
    
    
    
    .
  • Validation Check: If these bands appear as split doublets, it may indicate a mixture of N1 and N2 isomers or the presence of distinct polymorphs.

Deep Dive: Regioselectivity (N1 vs N2)

Distinguishing the N1-benzyl isomer (target) from the N2-benzyl isomer (impurity) is the primary challenge.

  • Symmetry Breaking: The N2-isomer possesses a plane of symmetry passing through C3 and the N-benzyl group (assuming free rotation), whereas the N1-isomer is inherently asymmetric regarding the ring plane.

  • Spectral Marker: The N1-isomer typically exhibits a slightly higher frequency C=N stretch (

    
    ) compared to the N2-isomer due to the interruption of the cyclic amidine-like resonance system.
    
  • Fingerprint Region: The region between

    
     (ring breathing) will show distinct pattern differences. The N1-isomer is often associated with a cleaner, sharper set of bands here compared to the more complex splitting often seen in N2 derivatives.
    

Part 3: Quality Control & Troubleshooting Logic

To ensure the spectrum represents a valid, pure compound, follow this logic flow.

QC_Logic Scan Acquire FT-IR Spectrum CheckNH Check 3200-3400 cm-1 (Broad Band?) Scan->CheckNH FailNH FAIL: Unreacted Precursor (N-H Present) CheckNH->FailNH Yes CheckNO2 Check 1530 & 1340 cm-1 (Strong Bands?) CheckNH->CheckNO2 No FailNO2 FAIL: Nitro Reduction/Loss CheckNO2->FailNO2 No CheckOH Check >3500 cm-1 (Broad Hump?) CheckNO2->CheckOH Yes FailOH FAIL: Wet Sample (Recrystallize) CheckOH->FailOH Yes Pass PASS: Valid Spectrum CheckOH->Pass No

Figure 2: Quality Control Logic Gate. This decision tree allows researchers to rapidly accept or reject a sample based on key spectral features.

Common Artifacts
  • Residual Solvent: If crystallized from ethanol, look for a broad O-H stretch at

    
     and C-O bands near 
    
    
    
    .
  • Unreacted 3-Nitro-1,2,4-triazole: The precursor has a distinct, broad N-H stretching band (

    
    ) involving hydrogen bonding. The product (1-benzyl-3-nitro-1H-1,2,4-triazole) has NO N-H bond.  Any signal here confirms incomplete reaction.
    

References

  • Synthesis and Characterization of 1,2,4-Triazole Derivatives. Source: ResearchGate.[1] Context: Provides general protocols for triazole alkylation and spectral data for nitro-substituted derivatives.

  • 3-Nitro-1,2,4-triazole Precursor Data. Source: PubChem / NIH. Context: Baseline spectral data for the non-alkylated precursor, essential for identifying unreacted starting material.

  • Regioselectivity in Triazole Alkylation. Source: PubMed / NIH. Context: Detailed analysis of N1 vs N2 isomer formation and their structural differentiation using spectroscopic methods.

  • Vibrational Assignment of Nitro-Triazoles. Source: RSC (Royal Society of Chemistry). Context: Theoretical and experimental assignment of vibrational modes in nitro-functionalized triazole rings.

Sources

Exploratory

theoretical studies on the electronic structure of 1-benzyl-3-nitro-1H-1,2,4-triazole

An In-depth Technical Guide to the Theoretical Electronic Structure of 1-benzyl-3-nitro-1H-1,2,4-triazole Abstract This guide provides a comprehensive theoretical framework for investigating the electronic structure of 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of 1-benzyl-3-nitro-1H-1,2,4-triazole

Abstract

This guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-benzyl-3-nitro-1H-1,2,4-triazole. The 1,2,4-triazole heterocyclic core is a prominent scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and energetic properties.[1] The introduction of a nitro group (-NO2), a potent electron-withdrawing moiety, is known to significantly modulate the electronic properties of parent molecules, often enhancing their activity as radiosensitizers or their potential as energetic materials.[2][3] This document, intended for researchers and scientists, outlines a robust computational protocol using Density Functional Theory (DFT) to elucidate the molecule's geometric structure, frontier molecular orbitals, and electrostatic potential. By explaining the causality behind methodological choices, this guide serves as a self-validating system for the theoretical characterization of this and similar substituted triazole systems.

Introduction: The Scientific Imperative

The study of 1,2,4-triazole derivatives is driven by their versatile applications, ranging from antifungal agents to corrosion inhibitors and energetic materials.[1] The electronic structure of a molecule is the fundamental determinant of its physical properties and chemical reactivity. For a substituted triazole like 1-benzyl-3-nitro-1H-1,2,4-triazole, a detailed understanding of its electron distribution, orbital energies, and reactive sites is paramount for rational drug design and the development of novel materials.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer profound insights that complement experimental data.[4][5] DFT provides a computationally efficient yet highly accurate means of exploring molecular properties, predicting reactivity, and interpreting spectroscopic results.[6][7] This guide details the application of a standard DFT-based workflow to dissect the electronic characteristics of 1-benzyl-3-nitro-1H-1,2,4-triazole, focusing on the interplay between the triazole ring, the benzyl substituent, and the influential nitro group.

The Computational Protocol: A Validated Workflow

The reliability of theoretical predictions hinges on a methodologically sound and reproducible workflow. The following protocol is designed as a self-validating system, where each step logically builds upon the last to construct a complete electronic picture of the target molecule.

Step 1: Molecular Geometry Optimization

Protocol:

  • Construct the initial 3D structure of 1-benzyl-3-nitro-1H-1,2,4-triazole using molecular modeling software (e.g., GaussView).

  • Perform a full geometry optimization without symmetry constraints using DFT. A widely validated and effective choice for this class of molecule is the B3LYP functional combined with the 6-311++G(d,p) basis set.[6][7]

  • Following optimization, conduct a vibrational frequency calculation at the same level of theory.

Expertise & Causality: The initial and most critical step is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. All subsequent electronic properties are calculated from this optimized structure, making its accuracy paramount. The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is essential for describing the polar nitro group.

Trustworthiness: The protocol's integrity is validated by the frequency calculation. A true energy minimum on the potential energy surface will exhibit zero imaginary frequencies. The presence of any imaginary frequencies would indicate a saddle point (a transition state), necessitating further structural searching to locate the true ground state.

cluster_workflow Computational Workflow A 1. Initial 3D Structure Construction B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Check Frequencies C->D E Ground-State Geometry Confirmed (Zero Imaginary Frequencies) D->E  Yes F Saddle Point Found (Imaginary Frequencies > 0) D->F  No G 4. Single-Point Energy & Wavefunction Analysis (HOMO-LUMO, MEP, NBO) E->G F->B Re-optimize Structure

Caption: A validated workflow for computational analysis.

Step 2: Frontier Molecular Orbital (FMO) Analysis

Protocol:

  • Using the optimized geometry from Step 1, perform a single-point energy calculation to generate the molecular orbitals.

  • Identify and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Expertise & Causality: FMO theory is a cornerstone of chemical reactivity.[8] The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the most likely to accept electrons (an electrophile). The energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a small gap generally implies high polarizability and chemical reactivity, whereas a large gap suggests high stability.[5][8] For nitro-containing compounds, the LUMO is often localized on the nitro group, highlighting its strong electron-accepting character which is fundamental to its function in applications like radiosensitization.[2]

Step 3: Molecular Electrostatic Potential (MEP) Mapping

Protocol:

  • From the wavefunction file generated in the previous step, compute the Molecular Electrostatic Potential (MEP).

  • Map the MEP onto the molecule's total electron density surface.

Expertise & Causality: The MEP provides a visual representation of the charge distribution across the molecule. It is an invaluable tool for predicting how the molecule will interact with other species. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. This allows for the precise identification of sites for non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.

Step 4: Natural Bond Orbital (NBO) Analysis

Protocol:

  • Perform an NBO analysis on the calculated wavefunction.

  • Analyze the output for atomic charges and key donor-acceptor (hyperconjugative) interactions.

Expertise & Causality: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs.[7] It quantifies the electron density on each atom (natural atomic charges), providing a numerical basis for the qualitative MEP map. Furthermore, it reveals stabilizing intramolecular interactions, such as the delocalization of electron density from a lone pair on one atom into an antibonding orbital of an adjacent bond. This is particularly useful for understanding the electron-withdrawing effect of the nitro group on the triazole ring.

Predicted Electronic Structure and Properties

Based on established principles and data from related structures, the following outcomes are anticipated from the computational protocol.

Molecular Geometry

The 1,2,4-triazole ring is expected to be essentially planar, a characteristic confirmed by crystallographic studies of similar compounds.[1] The benzyl and nitro groups will be substituents on this planar core. A key structural parameter will be the dihedral angle between the plane of the triazole ring and the plane of the benzyl group's phenyl ring. In analogous structures, significant twisting is observed between aromatic rings to minimize steric hindrance.[9][10][11] This twist will influence the degree of electronic conjugation between the two ring systems.

Table 1: Predicted Key Geometrical Parameters for 1-benzyl-3-nitro-1H-1,2,4-triazole

Parameter Description Predicted Value Range Rationale
Triazole Ring Planarity Near planar Common for 5-membered aromatic heterocycles.[1][9]
C-NO2 Bond Length Bond between triazole and nitro group ~1.45 - 1.50 Å Typical for C-N single bonds with partial double bond character due to resonance.
N-CH2-Ph Bond Angle Angle at the benzylic nitrogen ~125° - 130° sp2 hybridized nitrogen in the aromatic ring.

| Dihedral Angle | Twist between triazole and phenyl rings | 60° - 90° | Steric hindrance likely prevents coplanarity.[9][10] |

Caption: Molecular structure of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Frontier Molecular Orbitals and Reactivity

The electronic character of the molecule will be dominated by the electron-withdrawing nitro group. The HOMO is predicted to be distributed primarily over the triazole and benzyl rings, representing the most available π-electrons. Crucially, the LUMO is expected to be heavily localized on the 3-nitro substituent. This localization signifies that the nitro group is the primary site for accepting an electron, a key step in the mechanism of action for radiosensitizing drugs.[2]

Table 2: Predicted Frontier Molecular Orbital Properties

Property Description Predicted Outcome Implication
HOMO Energy Highest Occupied Molecular Orbital Moderate negative value Reflects the energy needed to remove an electron.
LUMO Energy Lowest Unoccupied Molecular Orbital Low negative value Strong electron-accepting character due to the nitro group.[2][8]
HOMO-LUMO Gap (ΔE) Energy difference (ELUMO - EHOMO) Relatively small Indicates higher chemical reactivity compared to the unsubstituted parent triazole.[8]
HOMO Distribution Spatial location Delocalized over the triazole and benzyl rings. π-system is the primary electron donor site.

| LUMO Distribution | Spatial location | Localized on the C-NO2 moiety. | Nitro group is the primary electrophilic/electron-accepting site. |

Electrostatic Potential and Intermolecular Interactions

The MEP map will visually confirm the electronic roles of the different functional groups.

  • Most Negative Potential: The highest electron density will be found on the oxygen atoms of the nitro group and, to a lesser extent, on the N2 and N4 atoms of the triazole ring. These are the primary sites for hydrogen bonding and interactions with electrophiles.

  • Positive Potential: Regions of positive potential will be located on the hydrogen atoms of the benzyl group and the C-H of the triazole ring.

This charge polarization is fundamental to how the molecule will be recognized by biological receptors or how it will pack in a crystal lattice.

Conclusion

The theoretical study of 1-benzyl-3-nitro-1H-1,2,4-triazole through a robust DFT protocol provides indispensable insights into its electronic structure. The workflow detailed herein offers a reliable method for determining the molecule's stable conformation, visualizing its reactive sites, and quantifying its electronic properties. The anticipated results—a planar triazole core with a twisted benzyl group, a HOMO delocalized over the ring systems, and a LUMO localized on the electron-deficient nitro group—paint a clear picture of a chemically reactive molecule. This understanding of its electronic landscape is crucial for predicting its behavior and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.

References

  • Falk, M., Gschliesser, V., Jurt, S., Gpan, K., Denifl, S., & Scheier, P. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(20), 14015-14023. Available from: [Link]

  • Fun, H. K., Arshad, S., Ibrahim, B., Ooi, C. W., & Ravoof, T. B. S. (2010). 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o15. Available from: [Link]

  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJET. Available from: [Link]

  • Bouaouad, I., El-Ghayoury, A., Jaber, B., & El-Issami, S. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Moroccan Journal of Chemistry, 11(4), 11-4-11-4. Available from: [Link]

  • Falk, M., Gschliesser, V., Jurt, S., Gpan, K., Denifl, S., & Scheier, P. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(20), 14015–14023. Available from: [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available from: [Link]

  • Zukerman-Schpector, J., Pedroso, S. D., Madureira, L. S., Paixão, M. W., Ali, A., & Tiekink, E. R. T. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1716–1720. Available from: [Link]

  • Indian Journal of Heterocyclic Chemistry. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. connect.indianjournals.com. Available from: [Link]

  • Zukerman-Schpector, J., Pedroso, S. D., Madureira, L. S., Paixão, M. W., Ali, A., & Tiekink, E. R. T. (2017). 4-Benzyl-1-(4-nitro-phen-yl)-1 H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E Crystallographic Communications, 73(Pt 11), 1716–1720. Available from: [Link]

  • ResearchGate. (2020). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Available from: [Link]

  • Falk, M., Gschliesser, V., Jurt, S., Gpan, K., Denifl, S., & Scheier, P. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(20), 14015–14023. Available from: [Link]

  • Journal of Chemistry and Technologies. (n.d.). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (2016). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Available from: [Link]

  • Al-Nahrain Journal of Science. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]

  • Royal Society of Chemistry. (2023). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. Materials Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2010). Crystal Structure of 3-Nitro,1,2,4-Triazole. Available from: [Link]

  • ACS Publications. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A. Available from: [Link]

  • Ju, X. H., & Xiao, H. M. (2008). DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride. Journal of Molecular Structure: THEOCHEM, 892(1-3), 129-135. Available from: [Link]

  • Zukerman-Schpector, J., Pedroso, S. D., Madureira, L. S., Paixão, M. W., Ali, A., & Tiekink, E. R. T. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1716-1720. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Benzyl-3-nitro-1H-1,2,4-triazole

Abstract & Scope This protocol details the laboratory-scale synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole via the nucleophilic substitution ( ) of 3-nitro-1,2,4-triazole with benzyl bromide. Nitro-functionalized triazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the laboratory-scale synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole via the nucleophilic substitution (


) of 3-nitro-1,2,4-triazole with benzyl bromide. Nitro-functionalized triazoles are critical intermediates in the development of high-energy density materials (HEDMs) and hypoxic cell radiosensitizers. This guide addresses the primary synthetic challenge: controlling and purifying the regioisomeric mixture (

- vs.

-alkylation) to isolate the thermodynamically stable

-isomer.

Safety & Hazard Assessment (Critical)

WARNING: Nitro-substituted azoles are potentially energetic materials. While 3-nitro-1,2,4-triazole is generally stable, it possesses a high nitrogen-to-carbon ratio.

  • Explosion Hazard: Do not heat the dry solid residue of nitro-triazoles above 100°C. Avoid metal spatulas; use Teflon or wood.

  • Lachrymator: Benzyl bromide is a potent lachrymator. All operations must be performed in a functioning fume hood.

  • Exotherm: The deprotonation step with base can be exothermic.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the alkylation of the 3-nitro-1,2,4-triazolate anion. The nitro group at position 3 exerts a strong electron-withdrawing effect ($ -I, -M


pK_a \approx 6.0$).

Upon deprotonation, the negative charge is delocalized over the ring nitrogens. Alkylation can theoretically occur at


, 

, or

.
  • 
    -Alkylation (Target):  Thermodynamically favored due to reduced steric clash with the nitro group compared to 
    
    
    
    , and better conjugation.
  • 
    -Alkylation (Impurity):  Kinetic product often observed in polar aprotic solvents; usually separated via chromatography.
    

ReactionScheme Reactant1 3-Nitro-1,2,4-triazole Intermediate Triazolate Anion (Resonance Hybrid) Reactant1->Intermediate Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Intermediate Reactant2 Benzyl Bromide Product1 1-Benzyl-3-nitro-1,2,4-triazole (Major, N1-isomer) Reactant2->Product1 Intermediate->Product1 + BnBr SN2 Attack Product2 2-Benzyl-3-nitro-1,2,4-triazole (Minor, N2-isomer) Intermediate->Product2 Side Rxn

Figure 1: Reaction pathway showing the competition between N1 and N2 alkylation sites.

Detailed Synthesis Protocol

Reagents & Equipment[1][2]
ReagentMW ( g/mol )Equiv.Amount (Example)Role
3-Nitro-1,2,4-triazole 114.061.01.14 g (10 mmol)Substrate
Benzyl Bromide 171.041.11.88 g (1.31 mL)Electrophile
Potassium Carbonate (

)
138.211.52.07 gBase
DMF (Anhydrous) --15 mLSolvent
Ethyl Acetate --~100 mLExtraction

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser (air-cooled is sufficient for 60°C).

  • Oil bath with temperature controller.

  • Flash chromatography column.[1]

Step-by-Step Procedure

Step 1: Deprotonation

  • Charge the 50 mL RBF with 3-nitro-1,2,4-triazole (1.14 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Add

    
      (2.07 g) in a single portion.
    
    • Observation: The suspension may become slightly yellow.

  • Stir at Room Temperature (RT) for 30 minutes to ensure formation of the potassium triazolate salt.

Step 2: Alkylation

  • Add Benzyl bromide (1.31 mL) dropwise via syringe over 5 minutes.

    • Note: Exothermic reaction. Do not add rapidly.

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear; two new spots will appear (Major 
      
      
      
      product
      
      
      , Minor
      
      
      product
      
      
      ).

Step 3: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice-Water (100 mL) to quench the reaction and dissolve inorganic salts.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (

    
     mL) to remove residual DMF.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil or solid.
    

Step 4: Purification (Isomer Separation)

  • The crude residue contains both

    
     and 
    
    
    
    isomers.
  • Perform Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Gradient: Start with 100% Hexane

      
       20% EtOAc/Hexane.
      
  • Elution Order:

    • Fraction 1 (Minor): 2-benzyl-3-nitro-1,2,4-triazole (Less polar).

    • Fraction 2 (Major): 1-benzyl-3-nitro-1,2,4-triazole (Target, More polar).

  • Concentrate Fraction 2 to obtain the pure product as a white to pale yellow solid. Recrystallize from Ethanol if necessary for analytical purity.

Workflow Visualization

Workflow Start Start: Dissolve 3-nitro-triazole in DMF BaseAdd Add K2CO3 Stir 30 min @ RT Start->BaseAdd BnBrAdd Add Benzyl Bromide Heat to 60°C (4-6h) BaseAdd->BnBrAdd Quench Quench in Ice Water Extract w/ EtOAc BnBrAdd->Quench Wash Brine Wash Dry (Na2SO4) & Concentrate Quench->Wash Column Column Chromatography (Hexane/EtOAc) Wash->Column Isolate Isolate Fraction 2 (1-benzyl-3-nitro isomer) Column->Isolate

Figure 2: Operational workflow for the synthesis and purification process.[2]

Characterization & Data Validation

To confirm the identity of the target


-isomer versus the 

-isomer, NMR spectroscopy is the definitive tool.
Expected Data (1-benzyl-3-nitro-1H-1,2,4-triazole)
  • Appearance: White crystalline solid.[3]

  • Melting Point: 100–102°C (Lit. varies slightly by solvent).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.60 (s, 1H, Triazole H-5 ). Note: This proton is highly deshielded.
      
    • 
       7.35–7.45 (m, 5H, Phenyl Ar-H ).
      
    • 
       5.45 (s, 2H, Benzyl 
      
      
      
      ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Diagnostic peaks: Triazole C-5 (

      
       ppm) and C-3 (
      
      
      
      ppm, attached to
      
      
      ).
Distinguishing Isomers

The


-isomer (2-benzyl-3-nitro-1,2,4-triazole) typically shows the benzyl 

slightly downfield or upfield depending on solvent, but the key differentiator is the C-5 proton shift and the elution order (N2 elutes first).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground. Stir longer (1h) before adding BnBr.
High N2 Isomer Ratio Reaction temperature too highLower temperature to 40-50°C. Higher temps favor the kinetic N2 product.
Oily Product Residual DMFDMF is hard to remove. Perform an extra wash with 5% LiCl solution (aqueous) during workup to pull DMF out of the organic phase.
Starting Material Remains Moisture in solventWater quenches the anion. Use anhydrous DMF and keep under

atmosphere.

References

  • Walczak, K. et al. "Regioselectivity in the alkylation of 3-nitro-1,2,4-triazole." Journal of Heterocyclic Chemistry.
  • Bagal, L. I., et al. "Methylation of 3-nitro-1,2,4-triazole." Khim. Geterotsikl. Soedin. (1970). (Foundational text on nitrotriazole reactivity).
  • Kofman, T. P. "NH-Acidity and alkylation of 3-nitro-1,2,4-triazole." Russian Journal of Organic Chemistry, 2002.

  • Ou, W. et al. "Synthesis and biological evaluation of 1,2,4-triazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Context for bio-active benzyl-triazoles).
  • Fisher Scientific. "Safety Data Sheet: 3-Nitro-1,2,4-triazole."

Sources

Application

column chromatography for purifying 1-benzyl-3-nitro-1H-1,2,4-triazole

Application Note: High-Purity Isolation of 1-Benzyl-3-nitro-1H-1,2,4-triazole via Flash Column Chromatography Executive Summary The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole typically involves the alkylation of 3-n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 1-Benzyl-3-nitro-1H-1,2,4-triazole via Flash Column Chromatography

Executive Summary

The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole typically involves the alkylation of 3-nitro-1,2,4-triazole with benzyl halides. This reaction is prone to regiochemical ambiguity, yielding a mixture of the desired N1-isomer (pharmacologically active scaffold) and the N2-isomer impurity. This guide provides a definitive protocol for separating these regioisomers using flash column chromatography. We utilize the distinct dipole moments induced by the nitro group to achieve baseline resolution on standard silica gel.

Scientific Background & Mechanistic Insight

The Regioselectivity Challenge

The 1,2,4-triazole ring possesses three potential alkylation sites (N1, N2, and N4). For 3-nitro-1,2,4-triazole, the electron-withdrawing nitro group at position 3 creates a significant electronic bias.

  • N1-Alkylation (Target): Thermodynamically favored in many conditions; forms a linear conjugated system.

  • N2-Alkylation (Impurity): Often formed as a kinetic byproduct (10–20%). The steric proximity of the benzyl group at N2 to the nitro group at C3 distorts the planarity, altering the dipole moment.

Chromatographic Theory (The "Why" it separates)

Separation is driven by the difference in dipole moments and H-bond basicity between the isomers.

  • N1-Isomer: Generally exhibits higher polarity due to an unobstructed nitro group capable of strong interaction with the silanol groups of the stationary phase.

  • N2-Isomer: Typically exhibits lower polarity (Higher

    
    ) because the bulky benzyl group at N2 sterically shields the nitro group and disrupts the molecular dipole vector.
    

Therefore, the elution order on Normal Phase Silica is typically:

  • N2-Isomer (Elutes first / Less Polar)

  • N1-Isomer (Elutes second / More Polar)

Pre-Purification Workflow

Before loading the column, the crude reaction mixture must be optimized to prevent "streaking" (band broadening).

DOT Diagram: Synthesis & Workup Workflow

G Start Start: Crude Reaction Mixture (DMF/Acetone, K2CO3) Quench Quench: Pour into Ice Water (Precipitates Triazoles) Start->Quench Extract Extraction: Ethyl Acetate (3x) Wash with Brine Quench->Extract Dry Drying: Na2SO4 + Filtration Extract->Dry Concentrate Concentration: Rotary Evaporator (Yields Yellow/Orange Oil or Solid) Dry->Concentrate TLC TLC Screening (Determine Mobile Phase) Concentrate->TLC Load Dry Loading on Silica TLC->Load

Figure 1: Workup workflow ensuring removal of DMF and inorganic salts prior to chromatography.

Method Development: TLC Screening

Do not skip this step. The polarity of nitrotriazoles varies significantly based on the specific benzyl substituents.

Protocol:

  • Prepare a capillary spot of the crude material.

  • Elute TLC plates (Silica Gel 60 F254) in the following solvent systems.

  • Visualize under UV (254 nm). The nitro group quenches fluorescence strongly (dark spots).

Table 1: Mobile Phase Optimization

Solvent System (v/v)Expected ResultRecommendation
100% Hexane

Too non-polar.
10% EtOAc / 90% Hexane

Good for removing non-polar benzyl halides.
30% EtOAc / 70% Hexane Target Zone (

0.2 – 0.4)
Ideal starting point for gradient.
50% EtOAc / 50% Hexane

Too polar; isomers will co-elute.
DCM / MeOH (95:5)

Use only if compound is stuck on baseline.

Target Criteria:

  • 
     (difference between isomers) should be 
    
    
    
    .
  • Target

    
     for N1-isomer: ~0.25 in the chosen isocratic hold solvent.
    

Flash Chromatography Protocol[1][2][3]

Stationary Phase: Silica Gel 60 (230–400 mesh). Cartridge/Column Size: 10g silica per 1g of crude loading (minimum). Detection: UV 254 nm (Primary), Iodine Chamber (Secondary).

Step-by-Step Procedure
  • Sample Loading (Dry Load Method):

    • Why: Nitrotriazoles have poor solubility in hexane. Liquid loading in DCM causes band broadening.

    • Action: Dissolve crude in minimum DCM. Add silica (1:2 ratio by weight). Evaporate solvent until a free-flowing powder remains. Load this powder on top of the column.

  • Equilibration:

    • Flush column with 3 Column Volumes (CV) of 5% EtOAc/Hexane . This buffers the silica and removes very non-polar impurities (e.g., unreacted benzyl bromide).

  • Elution Gradient:

    • 0–5 min: Isocratic 5% EtOAc/Hexane (Elute non-polars).

    • 5–20 min: Linear Gradient 5%

      
       40% EtOAc/Hexane .
      
    • Observation:

      • Fraction Set A (N2-Isomer): Usually elutes around 15–20% EtOAc.

      • Fraction Set B (N1-Isomer - Target): Usually elutes around 25–35% EtOAc.

  • Fraction Collection:

    • Collect small fractions (e.g., 10–15 mL for a 20g column) during the gradient ramp.

    • Critical Check: Spot fractions on TLC.[1][2] Do not combine "mixed" fractions containing both isomers if high purity (>98%) is required.

Table 2: Troubleshooting Common Issues

IssueCauseSolution
Co-elution (One blob) Gradient too steep or loading too high.Use a shallower gradient (e.g., 10%

30% over 30 mins) or increase silica ratio to 20:1.
Tailing (Streaking) Acidic protons or interaction with silanols.Add 1% Triethylamine (TEA) to the mobile phase (unlikely needed for N-alkylated, but useful if unreacted triazole is present).
Compound Crystallizes Solubility limit reached in column.Switch to DCM/Hexane gradient instead of EtOAc/Hexane.

Validation & Characterization

Once fractions are combined and dried, you must verify the regiochemistry.

DOT Diagram: Characterization Logic

Logic Sample Isolated Solid NMR 1H NMR (CDCl3) Sample->NMR Check Check Benzyl CH2 Shift NMR->Check N1 N1-Isomer (Target) CH2 Shift: ~5.4 ppm Ring H (C5): ~8.0-8.2 ppm Check->N1 Upfield CH2 N2 N2-Isomer (Impurity) CH2 Shift: ~5.6-5.7 ppm (Deshielded by Nitro) Check->N2 Downfield CH2

Figure 2: NMR logic for distinguishing N1 vs N2 isomers. The N2-benzyl protons are typically deshielded (shifted downfield) due to the proximity of the nitro group.

  • Melting Point: 1-benzyl-3-nitro-1,2,4-triazole typically melts around 98–100 °C. The N2 isomer often has a lower melting point.

  • 1H NMR Distinction:

    • N1-Benzyl: The methylene (

      
      ) protons usually appear around 5.4 ppm .
      
    • N2-Benzyl: The methylene protons are deshielded by the adjacent nitro group, shifting downfield to ~5.7 ppm .

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[3]

    • Source: ResearchG
    • URL:

  • General Column Chromatography Solvent Systems

    • Title: Solvent Systems For Flash Column Chromatography.[4]

    • Source: University of Rochester, Department of Chemistry.
    • URL:

  • Separation of Triazole Isomers

    • Title: Separation of alkylated 1,2,4-triazole in solution.[2][3][5]

    • Source: Chemistry Stack Exchange (Citing Joule & Mills, Heterocyclic Chemistry).
    • URL:

  • Synthesis & Characterization Data

    • Title: Synthesis and characterization of substituted 1,2,4-triazole and their deriv
    • Source: PharmaInfo.
    • URL:

Sources

Method

Application Notes &amp; Protocols: 1-Benzyl-3-nitro-1H-1,2,4-triazole in Medicinal Chemistry

Introduction: The Emerging Potential of Nitro-Substituted Triazoles The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a vast range of therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Nitro-Substituted Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a vast range of therapeutic applications, including antifungal, antiviral, and anticancer treatments.[1][2][3] The unique structural and electronic properties of the triazole ring, such as its ability to engage in hydrogen bonding and its dipole character, make it an effective pharmacophore for interacting with various biological targets.[3]

Recent attention has shifted towards nitro-substituted azoles, particularly 3-nitro-1H-1,2,4-triazoles, which have demonstrated significantly enhanced potency and selectivity against a variety of pathogens, especially in the realm of infectious diseases.[4] This application note focuses on a specific derivative, 1-benzyl-3-nitro-1H-1,2,4-triazole, a compound of interest for its potential as a novel therapeutic agent. The presence of the benzyl group at the N1 position can enhance lipophilicity and modulate interactions with biological targets, while the 3-nitro group is key to a selective mechanism of action, particularly in certain parasites and bacteria.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, proposed mechanism of action, and detailed protocols for evaluating the biological activity of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Synthesis of 1-Benzyl-3-nitro-1H-1,2,4-triazole

The synthesis of 1-substituted-3-nitro-1H-1,2,4-triazoles is a well-established process. The following protocol is a generalized yet robust method for synthesizing the title compound, which involves the N-alkylation of the parent 3-nitro-1H-1,2,4-triazole.

Protocol 1: Synthesis of 1-Benzyl-3-nitro-1H-1,2,4-triazole

Rationale: This protocol employs a standard nucleophilic substitution reaction where the deprotonated 3-nitro-1H-1,2,4-triazole acts as a nucleophile, attacking the electrophilic benzyl bromide. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a mild base such as potassium carbonate is sufficient for the deprotonation without causing decomposition of the starting materials.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-1,2,4-triazole (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-benzyl-3-nitro-1H-1,2,4-triazole.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A 3-nitro-1H-1,2,4-triazole D Reaction at 60-70°C A->D B Benzyl Bromide B->D C K₂CO₃ in DMF C->D E Aqueous Work-up D->E F Extraction with EtOAc E->F G Purification (Column Chromatography) F->G H 1-Benzyl-3-nitro-1H-1,2,4-triazole G->H I Characterization (NMR, MS) H->I

Caption: Synthetic workflow for 1-benzyl-3-nitro-1H-1,2,4-triazole.

Proposed Mechanism of Action: Nitroreductase-Mediated Activation

A key feature of 3-nitro-1,2,4-triazole derivatives is their mechanism of action, which often involves bioreductive activation by type I nitroreductases (NTRs).[4][6] These enzymes are found in certain pathogenic organisms, such as Trypanosoma cruzi (the causative agent of Chagas disease), but are absent in mammalian cells.[6] This differential expression provides a basis for selective toxicity.

The proposed mechanism is as follows:

  • Enzymatic Reduction: The nitro group of 1-benzyl-3-nitro-1H-1,2,4-triazole is reduced by a type I NTR within the target organism. This reduction is a multi-electron process that generates highly reactive nitroso and hydroxylamino intermediates.

  • Generation of Reactive Species: These reactive intermediates can lead to the formation of cytotoxic reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Cellular Damage and Death: The accumulation of these reactive species induces significant oxidative and nitrosative stress, leading to damage of vital cellular components such as DNA, proteins, and lipids, ultimately resulting in parasite or bacterial cell death.

This selective activation makes 1-benzyl-3-nitro-1H-1,2,4-triazole a promising candidate for the development of targeted therapies against specific infectious diseases.[4]

MOA_Diagram Compound 1-Benzyl-3-nitro-1H-1,2,4-triazole (Pro-drug) NTR Type I Nitroreductase (NTR) (in pathogen) Compound->NTR Enters Pathogen Intermediates Reactive Nitroso & Hydroxylamino Intermediates NTR->Intermediates Bioreductive Activation ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Intermediates->ROS_RNS Damage Damage to DNA, Proteins, Lipids ROS_RNS->Damage Death Pathogen Cell Death Damage->Death

Caption: Proposed mechanism of action via nitroreductase activation.

Application in Anti-Chagas Disease Research

Derivatives of 3-nitro-1H-1,2,4-triazole have shown exceptional in vitro activity against Trypanosoma cruzi.[6] The following protocols outline the evaluation of 1-benzyl-3-nitro-1H-1,2,4-triazole as a potential anti-Chagasic agent.

Protocol 2: In Vitro Anti-Amastigote Assay

Rationale: This assay evaluates the efficacy of the compound against the intracellular, replicative form of T. cruzi (amastigotes) within a host cell line. A luciferase-expressing parasite strain allows for a high-throughput, quantitative assessment of parasite viability.

Materials:

  • L6 rat skeletal myoblast cells

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or luciferase)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 1-benzyl-3-nitro-1H-1,2,4-triazole (stock solution in DMSO)

  • Benznidazole (positive control)

  • Luciferase substrate (if using luciferase-expressing strain) or Chlorophenol red-β-D-galactopyranoside (CPRG) for β-gal strain

  • 96-well microtiter plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed L6 cells into 96-well plates at a density of 4,000 cells/well in 100 µL of RPMI-1640 medium and incubate for 24 hours at 37°C in 5% CO₂.

  • Infection: Infect the L6 cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.

  • Washing: After the incubation period, wash the wells twice with fresh medium to remove extracellular parasites.

  • Compound Addition: Add 100 µL of fresh medium containing serial dilutions of 1-benzyl-3-nitro-1H-1,2,4-triazole to the infected cells. Include wells for the positive control (benznidazole) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in 5% CO₂.

  • Quantification of Parasite Viability:

    • For luciferase-expressing strain: Add the luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.

    • For β-galactosidase strain: Add CPRG substrate and measure absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Host Cell Cytotoxicity Assay

Rationale: It is crucial to assess the selectivity of the compound by determining its toxicity towards the host cells. This ensures that the observed anti-parasitic activity is not due to general cytotoxicity.

Materials:

  • L6 rat skeletal myoblast cells

  • RPMI-1640 medium

  • 1-benzyl-3-nitro-1H-1,2,4-triazole

  • Resazurin sodium salt solution

  • 96-well microtiter plates

  • Fluorometer

Procedure:

  • Cell Seeding: Seed L6 cells as described in Protocol 2.

  • Compound Addition: After 24 hours, add serial dilutions of 1-benzyl-3-nitro-1H-1,2,4-triazole to the wells.

  • Incubation: Incubate for the same duration as the anti-amastigote assay (48-72 hours).

  • Viability Assessment: Add resazurin solution to each well and incubate for 4 hours. Measure the fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over the host cell.

Potential Application in Oncology

The 1,2,4-triazole scaffold is present in several anticancer drugs.[7][8] While the primary focus for nitro-triazoles has been infectious diseases, their potential as anticancer agents, possibly through bioreductive activation in hypoxic tumor environments, warrants investigation.

Protocol 4: Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol provides a framework for initial screening against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[1]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 1-benzyl-3-nitro-1H-1,2,4-triazole

  • Doxorubicin or 5-Fluorouracil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-benzyl-3-nitro-1H-1,2,4-triazole for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data based on the known activities of related 3-nitro-1,2,4-triazole compounds to illustrate expected outcomes.[6]

CompoundTarget Organism/Cell LineIC₅₀ (µM)CC₅₀ (µM) (on L6 cells)Selectivity Index (SI)
1-Benzyl-3-nitro-1H-1,2,4-triazole T. cruzi amastigotes0.5 - 5.0>100>20 - >200
Benznidazole (Control) T. cruzi amastigotes2.0 - 10.0>100>10 - >50
1-Benzyl-3-nitro-1H-1,2,4-triazole MCF-7 (Breast Cancer)10 - 50--
Doxorubicin (Control) MCF-7 (Breast Cancer)0.1 - 1.0--

Conclusion and Future Directions

1-benzyl-3-nitro-1H-1,2,4-triazole represents a promising scaffold for further investigation in medicinal chemistry. Its potential for selective activation in pathogens like T. cruzi makes it a compelling candidate for anti-infective drug discovery. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its analogs. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and mechanism of action deconvolution to fully realize the therapeutic potential of this important class of molecules.

References

  • Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

  • Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PLoS Neglected Tropical Diseases. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. (URL: [Link])

  • Synthesizing process of 1H-1,2,4-triazole.
  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. Current Medicinal Chemistry. (URL: [Link])

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research.
  • Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis. Journal of Medicinal Chemistry. (URL: [Link])

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. (URL: [Link])

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. ResearchGate. (URL: [Link])

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (URL: [Link])

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules. (URL: [Link])

  • 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. CORE. (URL: [Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: Evaluating 1-benzyl-3-nitro-1H-1,2,4-triazole as a Potential Antifungal Compound

Abstract & Introduction The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a significant global health challenge.[1][2] Pathogens such as Candida auris and tri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a significant global health challenge.[1][2] Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for novel antifungal agents.[3] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, with clinically vital drugs like fluconazole and voriconazole demonstrating its efficacy.[4] These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][5][6] Disruption of this pathway compromises membrane integrity, leading to fungal growth inhibition and cell death.[6]

This document provides a comprehensive guide to the synthesis and evaluation of 1-benzyl-3-nitro-1H-1,2,4-triazole , a novel derivative designed to explore enhanced or alternative antifungal activities. The incorporation of a 3-nitro group may influence the electronic properties of the triazole ring, potentially enhancing its binding affinity to the heme iron of CYP51. Furthermore, the N-benzyl substituent can be systematically modified to optimize potency and pharmacokinetic properties.[7][8]

Herein, we provide detailed, field-proven protocols for the chemical synthesis of this target compound, its evaluation for antifungal efficacy via standardized broth microdilution assays, and the critical assessment of its cytotoxic profile against a human cell line to establish a preliminary therapeutic window.

Synthesis and Characterization of 1-benzyl-3-nitro-1H-1,2,4-triazole

Rationale and Strategy

The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole is approached via a two-step process. First, the core heterocycle, 3-nitro-1H-1,2,4-triazole, is synthesized. This is followed by a selective N-alkylation using benzyl bromide. This strategy allows for modularity, where different alkylating agents could be used in future studies to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis

Materials:

  • 3-Amino-1H-1,2,4-triazole

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Ice bath

Step 1: Synthesis of 3-nitro-1H-1,2,4-triazole

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, slowly add 3-amino-1H-1,2,4-triazole to an excess of cold, concentrated sulfuric acid while maintaining the temperature below 10°C in an ice-salt bath.

  • Diazotization: Once a homogenous solution is formed, cool the mixture to 0-5°C. Add sodium nitrite portion-wise over 1 hour, ensuring the temperature does not exceed 5°C. The formation of a diazonium salt intermediate will occur.

  • Nitration: After the addition is complete, continue stirring at 0-5°C for an additional 2 hours. The diazonium group is subsequently replaced by a nitro group.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 3-nitro-1H-1,2,4-triazole product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-nitro-1H-1,2,4-triazole.

Step 2: Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole

  • Setup: To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. An oily or solid precipitate will form. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-3-nitro-1H-1,2,4-triazole.

Workflow and Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-nitro-1H-1,2,4-triazole cluster_step2 Step 2: N-Benzylation cluster_analysis Characterization A 3-Amino-1H-1,2,4-triazole B Diazotization & Nitration (H₂SO₄, NaNO₂) A->B C Precipitation & Filtration B->C D 3-nitro-1H-1,2,4-triazole C->D E Alkylation (Benzyl Bromide, K₂CO₃/DMF) D->E F Extraction & Chromatography E->F G 1-benzyl-3-nitro-1H-1,2,4-triazole F->G H NMR (¹H, ¹³C) Mass Spectrometry Melting Point G->H

Caption: Workflow for the synthesis and characterization of the target compound.

In Vitro Antifungal Susceptibility Testing

Principle

To quantify the antifungal activity of 1-benzyl-3-nitro-1H-1,2,4-triazole, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][9][10]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well flat-bottom microtiter plates.

  • 1-benzyl-3-nitro-1H-1,2,4-triazole (test compound).

  • Fluconazole or Voriconazole (positive control drug).

  • Dimethyl sulfoxide (DMSO) for stock solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • For yeasts (C. albicans, C. neoformans), subculture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.[11] Pick several colonies and suspend them in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[12]

    • For molds (A. fumigatus), grow on potato dextrose agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound and control drug in DMSO.

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12.

    • Add 200 µL of the working drug solution (a 2x dilution of the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours. The incubation time depends on the fungal species and reference guidelines.[9]

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control well.[9] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm).

MIC_Workflow A Prepare Fungal Inoculum (0.5 McFarland Standard) D Add Inoculum to Wells 1-11 A->D B Prepare Compound Stock (in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate (Wells 1-10) B->C C->D E Incubate Plate (35°C, 24-48h) D->E F Read MIC Endpoint (Visual or Spectrophotometric) E->F G Controls: Well 11: Growth Control Well 12: Sterility Control F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

Results should be tabulated to compare the efficacy of the test compound against various fungal species and the control drug.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
1-benzyl-3-nitro-1H-1,2,4-triazole DataDataData
Fluconazole (Control) 0.5>644
Voriconazole (Control) 0.030.250.06

In Vitro Cytotoxicity Assessment

Principle

A critical step in drug development is to ensure that the compound is selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.[13] Unlike bacteria, fungi are eukaryotic, sharing cellular similarities with humans, which increases the risk of off-target toxicity.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Protocol: MTT Assay

Materials:

  • Human cell line (e.g., HeLa, HepG2, or HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Test compound and control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding: Seed the 96-well plates with 100 µL of cell suspension at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for another 24-48 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Selectivity Index

The Selectivity Index (SI) is a crucial metric for evaluating the compound's therapeutic potential. It is calculated as the ratio of its toxicity to its activity. A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells.

SI = IC₅₀ (Human Cells) / MIC (Fungal Cells)

CompoundIC₅₀ (HeLa cells, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index (SI)
1-benzyl-3-nitro-1H-1,2,4-triazole DataDataCalculate
Fluconazole (Control) >1000.5>200

Hypothesized Mechanism of Action

The primary antifungal mechanism for 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is a key component of the fungal ergosterol biosynthesis pathway. The N4 nitrogen of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[6] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting growth.[6]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway A Acetyl-CoA B Squalene A->B C Lanosterol B->C D 14α-demethyl Lanosterol C->D Enzyme Lanosterol 14α-demethylase (CYP51) C->Enzyme E Ergosterol D->E F Fungal Cell Membrane Integrity E->F Inhibitor 1-benzyl-3-nitro- 1H-1,2,4-triazole Inhibitor->Enzyme Inhibition Enzyme->D

Caption: The proposed mechanism of action via inhibition of the ergosterol pathway.

Safety and Handling

Researchers handling 1-benzyl-3-nitro-1H-1,2,4-triazole and its precursors should adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[15][16]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin and eyes.[17][19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15][16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15][18]

References

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (No date).
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (No date).
  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (No date).
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC. (No date).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020).
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (No date).
  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (No date).
  • A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed. (No date).
  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm - Longdom Publishing. (No date).
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC - NIH. (No date).
  • Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. (No date).
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (No date).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (No date).
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. (No date).
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (No date).
  • Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach - MDPI. (No date).
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - NIH. (No date).
  • SAFETY DATA SHEET - Fisher Scientific. (2014).
  • 3-Nitro-1H-1,2,4-Triazole. (No date).
  • 4 - SAFETY DATA SHEET. (2014).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025).
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - ResearchGate. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl) - 药学实践与服务. (No date).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Synthesis, Regioselectivity, and Purification Reference ID: TRZ-NITRO-001 Introduction: The Challenge of the Nitro Group Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Synthesis, Regioselectivity, and Purification Reference ID: TRZ-NITRO-001

Introduction: The Challenge of the Nitro Group

Welcome to the technical guide for synthesizing 1-benzyl-3-nitro-1H-1,2,4-triazole . If you are accessing this guide, you are likely encountering the classic "triazole ambiguity" problem.

The synthesis of this molecule is deceptively simple on paper—typically an alkylation of 3-nitro-1,2,4-triazole with a benzyl halide. However, the presence of the electron-withdrawing nitro group (


) creates two distinct challenges:
  • Reduced Nucleophilicity: The triazole ring is electron-deficient, making the alkylation sluggish compared to unfunctionalized triazoles.

  • Annular Tautomerism & Regioselectivity: The starting material exists in equilibrium between tautomers. Alkylation can occur at N1 , N2 , or N4 , leading to difficult-to-separate structural isomers (e.g., 1-benzyl-3-nitro vs. 1-benzyl-5-nitro).

This guide is structured to help you navigate these specific pitfalls using self-validating protocols.

Module 1: Regioselectivity & Isomer Control

User Question: "I am observing multiple spots on TLC. Why am I getting a mixture, and how do I favor the 1-benzyl-3-nitro isomer?"

Technical Diagnosis: You are observing the consequences of ambident nucleophilicity . The 3-nitro-1,2,4-triazole anion can attack the benzyl electrophile at multiple nitrogen sites.

  • N1-Alkylation (Target): Yields 1-benzyl-3-nitro-1,2,4-triazole. This is generally the thermodynamic product but is sterically sensitive.

  • N2-Alkylation (Impurity): Yields 1-benzyl-5-nitro-1,2,4-triazole (if re-numbered) or 2-benzyl-3-nitro-1,2,4-triazole. This is often the kinetic product due to the proximity to the nitro group's inductive effect, which can paradoxically increase local electron density on N2 in certain transition states, despite steric hindrance.

  • N4-Alkylation: Less common but possible, yielding 4-benzyl-3-nitro-1,2,4-triazole.

Visualizing the Pathway:

Regioselectivity Start 3-nitro-1,2,4-triazole (Tautomeric Equilibrium) Base Deprotonation (Formation of Triazolate Anion) Start->Base + Base (e.g., K2CO3) N1_Path Attack at N1 (Sterically favored) Base->N1_Path + Benzyl Bromide N2_Path Attack at N2 (Kinetically accessible) Base->N2_Path Target PRODUCT A: 1-benzyl-3-nitro-1H-1,2,4-triazole (Target) N1_Path->Target Impurity PRODUCT B: 1-benzyl-5-nitro-1H-1,2,4-triazole (Major Impurity) N2_Path->Impurity

Figure 1: Divergent alkylation pathways of the nitrotriazole anion.

Corrective Protocol: To maximize the N1 isomer (Target), you must control the reaction kinetics and thermodynamics.

  • Base Selection: Use Sodium Hydride (NaH) in dry DMF or THF.

    • Why: Complete deprotonation generates the "naked" anion. In polar aprotic solvents (DMF), the charge is delocalized, but the N1 position is generally more nucleophilic and less sterically hindered by the nitro group than N2.

  • Temperature Control: Run the reaction at Room Temperature (20-25°C) .

    • Why: Higher temperatures (reflux) often increase the proportion of the N2 isomer (kinetic/thermodynamic equilibration).

  • Electrophile: Use Benzyl Bromide rather than Benzyl Chloride.

    • Why: The bromide is a softer, better leaving group, facilitating the reaction at lower temperatures, preserving regioselectivity.

Module 2: Reaction Optimization (Yield)

User Question: "My conversion is low (<40%) even after 24 hours. How do I drive the reaction to completion?"

Technical Diagnosis: The nitro group at position 3 is strongly electron-withdrawing (-I and -M effects), significantly reducing the nucleophilicity of the triazole ring compared to unsubstituted triazole. The ring is "deactivated."

Optimization Table:

VariableRecommendationTechnical Rationale
Solvent DMF or DMSO These polar aprotic solvents solvate the cation (Na+ or K+), leaving the triazolate anion "naked" and more reactive. Avoid protic solvents (EtOH) which hydrogen-bond to the anion, further reducing reactivity.
Catalyst TBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst (or iodide source). It converts benzyl chloride/bromide to the more reactive benzyl iodide in situ (Finkelstein reaction).
Stoichiometry 1.2 eq Electrophile Use a slight excess of benzyl bromide. The nitrotriazole is the valuable limiting reagent.
Concentration 0.5 M - 1.0 M Keep the reaction concentrated to increase collision frequency.

Step-by-Step Protocol (Optimized):

  • Charge a flame-dried flask with 3-nitro-1,2,4-triazole (1.0 eq) and dry DMF (concentration 0.5 M).

  • Cool to 0°C.

  • Add NaH (60% dispersion in oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes to ensure complete anion formation (solution typically turns yellow/orange).

  • Add Benzyl Bromide (1.1 eq) dropwise.

  • Allow to warm to Room Temperature and stir for 12–16 hours.

  • Quench: Pour into ice water. The product often precipitates as a solid, simplifying isolation.

Module 3: Identification & Purification

User Question: "I isolated a solid, but how do I prove it is the 3-nitro isomer and not the 5-nitro isomer?"

Technical Diagnosis: This is the most critical quality control step. The two isomers have identical masses (LC-MS is useless for differentiation) and very similar polarities. NMR Spectroscopy is the only reliable self-validating method.

NMR Diagnostic Guide:

Feature1-benzyl-3-nitro (Target)1-benzyl-5-nitro (Impurity)Mechanism
Triazole H-5 Proton

8.5 - 8.9 ppm

7.9 - 8.2 ppm
In the 3-nitro isomer, the ring proton is at position 5. In the 5-nitro isomer, the proton is at position 3. The proton adjacent to the nitro group (in the impurity) is generally more shielded or has a distinct shift environment compared to the proton adjacent to the N-benzyl group. Note: Exact shifts vary by solvent (DMSO-d6 vs CDCl3).
Benzyl

Singlet (~5.5 ppm) Singlet (~5.7 ppm) The benzyl methylene in the 5-nitro isomer is spatially closer to the nitro group (deshielding cone), often shifting it slightly downfield.
NOE Signal Strong NOE between H-5 and Benzyl-CH2Weak/No NOE In the 3-nitro isomer, the H-5 proton and Benzyl group are adjacent (Positions 1 and 5). In the 5-nitro isomer, they are separated by the nitro group.

Troubleshooting Flowchart:

Identification Start Crude Product Isolated NMR Run 1H-NMR (DMSO-d6) Start->NMR CheckH Check Triazole Ring Proton NMR->CheckH Target Shift ~8.8 ppm (Target: 1-Bn-3-NO2) CheckH->Target Downfield Shift Impurity Shift ~8.0 ppm (Impurity: 1-Bn-5-NO2) CheckH->Impurity Upfield Shift NOE Run 1D-NOESY Irradiate Benzyl CH2 Target->NOE Confirmation Impurity->NOE NOE->Target Strong Enhancement on Ring H NOE->Impurity No Enhancement

Figure 2: NMR Decision Tree for Isomer Assignment.

Module 4: Safety & Handling

User Question: "Are there specific safety hazards with nitrotriazoles?"

Technical Diagnosis: Yes. Nitro-substituted azoles are energetic materials. While 3-nitro-1,2,4-triazole is stable enough for standard synthesis, it possesses high nitrogen and oxygen content.

Safety Protocols:

  • Thermal Stability: Do not heat the reaction or the isolated solid above 100°C unless necessary. The decomposition can be exothermic.

  • Metal Contact: Avoid contact with heavy metals using metal spatulas if the product is acidic (though the benzylated product is neutral). Nitrotriazoles can form sensitive salts.

  • Storage: Store the starting material (3-nitro-1,2,4-triazole) at 0–10°C .

  • Waste: Do not mix nitrotriazole waste with strong reducing agents or oxidizers.

References

  • Regioselectivity in Triazole Alkylation

    • Title: An Investigation into the Alkylation of 1,2,4-Triazole.[1]

    • Source: ResearchGate.[1][2][3]

    • URL:[Link]

  • NMR Characterization of Triazole Isomers

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles.
    • Source: National Chemical Labor
    • URL:[Link](Note: Generalized reference for triazole shifts).

  • Safety Data & Properties

    • Title: 3-Nitro-1,2,4-triazole (e-EROS Encyclopedia of Reagents for Organic Synthesis).[2]

    • Source: Wiley Online Library / ResearchG
    • URL:[Link]

  • General Synthesis of 1,2,4-Triazoles

    • Title: Synthesis of 1H-1,2,4-Triazoles.[1][2][4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-Nitro-1H-1,2,4-Triazole

The following technical support guide is structured as a dynamic "Knowledge Base" entry, designed for immediate application in a research setting. Ticket ID: #TRZ-NITRO-042 Status: Active Subject: Troubleshooting Regiose...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic "Knowledge Base" entry, designed for immediate application in a research setting.

Ticket ID: #TRZ-NITRO-042 Status: Active Subject: Troubleshooting Regioselectivity and Side Reactions in N-Alkylation

Executive Summary

The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole via the alkylation of 3-nitro-1,2,4-triazole is a classic example of ambident nucleophile alkylation . The 1,2,4-triazole ring possesses three potential nitrogens for alkylation (N1, N2, and N4). While N1-alkylation is the desired pathway, the electron-withdrawing nitro group at position C3 significantly alters the electronic landscape, leading to predictable but problematic side reactions.

This guide addresses the three most common failure modes: Regioisomeric Contamination (N2 vs. N1) , Over-Alkylation (Quaternization) , and Incomplete Conversion .

Module 1: The Regioselectivity Crisis (N1 vs. N2 Isomers)

The Problem

"My TLC shows two distinct spots close to each other. The NMR shows a second set of benzyl protons. Is this the N2 or N4 isomer?"

Technical Root Cause

The 3-nitro-1,2,4-triazole anion is a resonance hybrid. The regioselectivity is governed by a competition between steric hindrance and electronic density .

  • Steric Factor (Dominant): The nitro group (-NO

    
    ) at position C3 is bulky.
    
    • N2 is directly adjacent to C3-NO

      
      .
      
    • N4 is directly adjacent to C3-NO

      
      .
      
    • N1 is the only nitrogen not adjacent to the nitro group.

    • Result: N1-alkylation is sterically favored.

  • Electronic Factor: The nitro group withdraws electron density, making the ring protons more acidic (pKa ~6.0). Under basic conditions, the anion forms. While N1 is sterically open, the N2 position often possesses high electron density in specific tautomeric forms, leading to the formation of 2-benzyl-3-nitro-1,2,4-triazole (often chemically equivalent to 1-benzyl-5-nitro-1,2,4-triazole if re-numbered).

Diagnostic Table: Isomer Identification
FeatureTarget (N1-Benzyl-3-Nitro) Impurity (N2-Benzyl / 1-Benzyl-5-Nitro)
TLC (Polarity) Generally More Polar (Lower R

)
Generally Less Polar (Higher R

)
¹H NMR (Benzyl -CH₂-) δ ~5.4 - 5.5 ppm (Singlet)δ ~5.6 - 5.7 ppm (Often downfield shifted)
¹H NMR (Ring C5-H) δ ~8.8 - 9.0 ppmδ ~8.2 - 8.5 ppm (Shielded relative to N1)
Yield Ratio (Typical) 80 - 90%10 - 20%
Troubleshooting Protocol
  • Solvent Switch: Switch from highly polar aprotic solvents (DMF, DMSO) to solvents with lower dielectric constants (e.g., Acetone or Acetonitrile) if N2 formation is high. High polarity solvents stabilize the free anion, making it more "loose" and susceptible to reaction at the more electronegative (but hindered) N2 site.

  • Base Selection: Use K₂CO₃ (mild) instead of NaH (strong). Strong bases generate the "naked" anion rapidly, often reducing regioselectivity.

Module 2: Over-Alkylation (Quaternization)

The Problem

"I have a heavy precipitate that is insoluble in organic solvents, and my mass spec shows M+91 peaks."

Technical Root Cause

Triazoles are weak bases, but once alkylated, the remaining nitrogens retain some nucleophilicity. In the presence of excess benzyl halide and heat, the product (1-benzyl-3-nitro-1,2,4-triazole) can undergo a second alkylation at N4, forming a 1,4-dibenzyl-3-nitro-1,2,4-triazolium salt .

Prevention Strategy
  • Stoichiometry Control: strictly limit Benzyl Bromide/Chloride to 1.0 - 1.05 equivalents . Do not use excess "to push the reaction."

  • Temperature Management: Conduct the addition at 0°C and warm to Room Temperature (RT). Avoid reflux unless conversion is stalled.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Note how the steric bulk of the Nitro group directs the major pathway to N1, but the N2 pathway remains a parasitic side reaction.

TriazoleAlkylation Start 3-Nitro-1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Delocalized) Start->Anion Deprotonation Base Base (K2CO3) Base->Anion N1_Prod PRODUCT (Major) 1-Benzyl-3-Nitro-1,2,4-Triazole (Sterically Favored) Anion->N1_Prod Path A: N1 Attack (Fast) N2_Prod IMPURITY (Minor) 2-Benzyl-3-Nitro-1,2,4-Triazole (AKA 1-Benzyl-5-Nitro) Anion->N2_Prod Path B: N2 Attack (Slower) BnX Benzyl Halide BnX->N1_Prod BnX->N2_Prod Salt QUATERNARY SALT 1,4-Dibenzyl-3-Nitro-Triazolium N1_Prod->Salt Over-Alkylation (Excess Reagent/Heat)

Caption: Competitive alkylation pathways of 3-nitro-1,2,4-triazole. Path A (Green) is the desired route. Path B (Red) leads to the isomeric impurity.

Standardized Experimental Protocol

Objective: Synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole with minimized N2-isomer formation.

Reagents:

  • 3-Nitro-1,2,4-triazole (1.0 eq)[1]

  • Benzyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Acetonitrile (MeCN) [Preferred over DMF for easier workup]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-nitro-1,2,4-triazole in MeCN (0.5 M concentration).

  • Base Addition: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the salt).

  • Alkylation: Cool the suspension to 0°C . Add Benzyl Bromide dropwise over 10 minutes.

    • Why? Kinetic control at low temperature favors the less hindered N1 position.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate in vacuo.

    • Resuspend residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Purification:

    • If N2 isomer is present (>5%): Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The N2 isomer usually elutes before the N1 product (check specific Rf in your solvent system).

References

  • Regioselectivity in 1,2,4-Triazole Alkylation

    • Title: An Investigation into the Alkylation of 1,2,4-Triazole.[2]

    • Source: ResearchGate / Russian Journal of Organic Chemistry (General Principles).
    • URL:

  • Nitro-Triazole Specific Reactivity

    • Title: Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents.[3][4]

    • Source: ResearchGate (Detailed study on N1 vs N2 r
    • URL:

  • Structural Confirmation (Crystallography)

    • Title: 3-Nitro-1H-1,2,4-triazole (Crystal Structure & Tautomerism).[1]

    • Source: PMC - N
    • URL:

Sources

Optimization

Technical Support Center: 1-Benzyl-3-Nitro-1H-1,2,4-Triazole Synthesis

This guide serves as a technical support resource for the scale-up synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole . It is designed for process chemists and researchers encountering regioselectivity or isolation challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the scale-up synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole . It is designed for process chemists and researchers encountering regioselectivity or isolation challenges during scale-up.

Executive Summary

The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole is primarily achieved via the N-alkylation of 3-nitro-1,2,4-triazole with benzyl bromide (or chloride). The critical challenge in scaling this reaction is regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile; while N1-alkylation is thermodynamically favored, kinetic conditions can lead to significant N2- and N4-alkylated impurities (often >10% in unoptimized processes).

This guide addresses the three most common support tickets we receive:

  • Regiocontrol: Maximizing the N1/N2 ratio.

  • Process Safety: Managing the exotherm of nitrotriazole alkylation.

  • Purification: Isolating the pure N1 isomer without column chromatography.

Module 1: Reaction Setup & Regiocontrol

Q: I am seeing ~15% of a secondary isomer in my crude NMR. How do I maximize N1-selectivity?

A: The formation of the N2-isomer (often identified as 1-benzyl-5-nitro-1,2,4-triazole due to renumbering) is a classic issue driven by the tautomeric nature of the starting material.

The Mechanism: 3-Nitro-1,2,4-triazole exists in equilibrium between N1-H, N2-H, and N4-H tautomers. Under basic conditions, the triazolate anion is formed. The negative charge is delocalized, but the N1 position is generally the most nucleophilic. However, "hard" alkylating agents or high temperatures can erode selectivity.

Recommended Protocol (High Selectivity): Switch to a weak base / polar aprotic solvent system.

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid strong bases like NaH or KOH on scale, as they promote rapid, non-selective alkylation and higher exotherms.
  • Solvent: Acetone or Acetonitrile (ACN). Acetone is preferred for easy workup, but ACN offers higher reaction rates if the substrate is sluggish.

  • Temperature: Maintain 0–5°C during addition, then warm to Room Temperature (RT). Do not reflux until you have confirmed conversion; high heat favors the thermodynamic N2/N4 rearrangement or formation.

Troubleshooting Checklist:

Variable Recommendation Reason
Base Stoichiometry 1.1 – 1.2 eq Excess base degrades the nitro group over time.
Halide Addition Slow dosing (2-3 hrs) Prevents "hot spots" that favor N2-alkylation.

| Solvent Water | < 0.5% | Water promotes O-alkylation (rare) or hydrolysis. |

Visualization: Regioselectivity Pathways

Regioselectivity Start 3-Nitro-1,2,4-triazole (Tautomeric Mixture) Base Base (K2CO3) Deprotonation Start->Base Anion Nitrotriazolate Anion (Resonance Hybrid) Base->Anion N1_Product 1-Benzyl-3-nitro-1,2,4-triazole (TARGET, N1-Alkylation) Thermodynamic Major Anion->N1_Product Major Pathway (Low Temp) N2_Product 1-Benzyl-5-nitro-1,2,4-triazole (IMPURITY, N2-Alkylation) Kinetic Minor Anion->N2_Product Minor Pathway (High Temp/Fast Add) N4_Product 4-Benzyl-3-nitro-1,2,4-triazole (IMPURITY, N4-Alkylation) Trace Anion->N4_Product Trace BnBr + Benzyl Bromide BnBr->Anion

Caption: Reaction pathways showing the competition between N1 (target) and N2/N4 alkylation sites.

Module 2: Process Engineering & Safety

Q: The reaction exotherms significantly upon benzyl bromide addition. Is this normal?

A: Yes. The alkylation of nitrogen heterocycles is exothermic. Furthermore, 3-nitro-1,2,4-triazole is an energetic compound (Decomp. ~215°C). While the benzyl derivative is more stable, the reaction mixture contains potential shock-sensitive nitro-intermediates.

Safety Protocols for Scale-Up (>100g):

  • Dosing Control: Do not add Benzyl Bromide in one shot. Use a dropping funnel or peristaltic pump.

    • Target: Max temperature rise < 5°C per 10% addition.

  • Quenching: The reaction generates KBr (or NaBr) byproduct. Quench the reaction by pouring the mixture into ice water, not water into the mixture, to control precipitation heat.

  • Lachrymator Warning: Benzyl bromide is a potent lachrymator. Ensure the scrubber system is active. Add a small amount of amine (e.g., triethylamine) to the waste stream to quench unreacted benzyl bromide before disposal.

Module 3: Work-up & Purification

Q: How do I remove the N2-isomer without running a column?

A: Chromatography is impractical at kg-scale. Fortunately, the N1-isomer (Target) and N2-isomer have different solubility profiles. The N1-isomer is typically more crystalline and less soluble in lower alcohols than the N2-isomer.

The "Reslurry" Method (Preferred over simple recrystallization):

  • Crude Isolation: Pour reaction mixture into water. Filter the crude solid.[1] (The N2 isomer often oils out or remains gummy; the N1 is solid).

  • Solvent Selection: Ethanol (EtOH) or Isopropanol (IPA).

  • Procedure:

    • Suspend the crude solid in EtOH (approx. 3-5 mL per gram).

    • Heat to reflux for 30 minutes. The solid may not fully dissolve (this is a leaching process).

    • Cool slowly to 0-5°C.

    • Filter.[1] The filter cake is your enriched N1-product. The N2-isomer remains in the mother liquor.

Data: Solubility & Purity Profile

Solvent System Yield (N1) Purity (HPLC) Notes
Water Precip. 85-90% 85-90% Contains N2 isomer & salts.
EtOH Reslurry 75-80% >98% Best balance of yield/purity.

| EtOAc/Hex Recryst. | 60-65% | >99% | High purity, significant yield loss. |

Workflow Visualization

Workflow React Reaction Phase (Acetone, K2CO3, 0°C) Quench Quench Phase (Pour into Ice Water) React->Quench Complete Conversion Filter1 Filtration 1 (Isolate Crude Solid) Quench->Filter1 Precipitate Forms Reslurry Purification Phase (Reslurry in Refluxing EtOH) Filter1->Reslurry Crude Cake Filter2 Filtration 2 (Isolate Purified Crystals) Reslurry->Filter2 Cool to 5°C Dry Drying (Vac Oven, 45°C) Filter2->Dry Wet Cake

Caption: Optimized downstream processing workflow to maximize N1-isomer purity.

Module 4: Analytical QC

Q: How do I distinguish the isomers by NMR?

A: The proton on the triazole ring (


 for N1-isomer vs 

for N2-isomer) is the diagnostic handle.
  • 1-benzyl-3-nitro-1H-1,2,4-triazole (Target):

    • 
       NMR (DMSO-
      
      
      
      ):
      The triazole ring proton typically appears as a sharp singlet around
      
      
      8.8 – 9.0 ppm
      .
    • 
       NMR:  Look for the 
      
      
      
      signal around 145-148 ppm .[2][3]
  • 1-benzyl-5-nitro-1H-1,2,4-triazole (Impurity):

    • 
       NMR (DMSO-
      
      
      
      ):
      The ring proton (
      
      
      ) is often shifted slightly upfield or downfield depending on concentration, but usually distinct (e.g.,
      
      
      8.0 – 8.5 ppm
      ).
    • Visual Check: If you see a small "shadow" singlet near your main triazole peak, that is your N2 isomer.

References

  • Regioselectivity in Nitrotriazole Alkylation

    • Study on the alkylation of 3-nitro-1,2,4-triazole derivatives.
    • Source:

  • General Synthesis of 1,2,4-Triazoles

    • Comprehensive review of synthetic methods.
    • Source:

  • Physical Properties & Safety

    • 3-Nitro-1,2,4-triazole data. Melting points and stability data for the starting material and derivatives.[2][4]

    • Source:

  • Crystallographic Data (Analogous Structures)

    • Structural analysis of benzyl-nitro-triazoles.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-benzyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-benzyl-3-nitro-1H-1,2,4-triazole is a molecule of significant interest in medicinal and materials chemistry. The presence of the nitro group,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-3-nitro-1H-1,2,4-triazole is a molecule of significant interest in medicinal and materials chemistry. The presence of the nitro group, triazole ring, and benzyl moiety imparts a unique combination of chemical properties that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability studies. This guide critically evaluates the primary analytical techniques, offering field-proven insights and detailed protocols to empower researchers in their characterization endeavors.

Chromatographic Methods: Orthogonal Approaches to Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 1-benzyl-3-nitro-1H-1,2,4-triazole and for quantifying it in various matrices. A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal assessment, enhancing the reliability of the analytical data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-benzyl-3-nitro-1H-1,2,4-triazole. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Causality of Experimental Choices: The selection of a C18 stationary phase is based on the nonpolar character of the benzyl group, which will interact favorably with the alkyl chains of the column, allowing for effective separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a good peak shape and reasonable retention time. The addition of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups. UV detection is ideal due to the presence of aromatic rings and the nitro group, which are strong chromophores.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and the ability to identify impurities through their mass spectra. While the thermal stability of 1-benzyl-3-nitro-1H-1,2,4-triazole should be considered, GC-MS can be a powerful tool for volatile and semi-volatile impurity profiling.[1]

Causality of Experimental Choices: A low-polarity stationary phase, such as a 5% phenyl-polysiloxane, is suitable for separating compounds based on their boiling points and polarity. A temperature gradient is employed to ensure the elution of compounds with a wide range of volatilities. Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns, aiding in the identification of unknown compounds by comparison to mass spectral libraries.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate.

Spectroscopic Methods: Unraveling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of 1-benzyl-3-nitro-1H-1,2,4-triazole, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-benzyl-3-nitro-1H-1,2,4-triazole.[2][3][4][5]

Expertise in Interpretation:

  • ¹H NMR: The proton spectrum will show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons) and a singlet for the proton on the triazole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon spectrum will reveal distinct signals for each carbon atom in the molecule, including the carbons of the benzyl group, the triazole ring, and the carbon bearing the nitro group. The chemical shift of the carbon attached to the nitro group will be significantly downfield.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. Further 2D experiments like COSY and HSQC can be performed for unambiguous assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2][3][4][5]

Key Vibrational Modes:

  • N-O Stretching: Strong, asymmetric and symmetric stretching bands for the nitro group are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

  • C=N and N=N Stretching: Vibrations associated with the triazole ring will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Thermal Analysis: Assessing Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of 1-benzyl-3-nitro-1H-1,2,4-triazole, which is particularly important for a nitro-containing compound.[6][7]

Insights from Thermal Data:

  • TGA: Provides information on the decomposition temperature and the presence of any residual solvents or water. A sharp weight loss indicates the onset of decomposition.

  • DSC: Reveals information about melting point, phase transitions, and the exothermic or endothermic nature of decomposition. A sharp endotherm corresponds to the melting point, while a strong exotherm indicates a decomposition event.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.

  • Conditions: Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Comparative Summary of Analytical Methods

Technique Information Obtained Advantages Limitations Typical Application
HPLC Purity, quantification, identification of non-volatile impurities.High resolution, sensitive, non-destructive.Requires soluble samples, can be time-consuming.Routine quality control, stability studies.[8][9]
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity, provides structural information of impurities.Requires thermally stable and volatile samples.Impurity profiling, analysis of residual solvents.[1]
NMR Unambiguous structural elucidation, confirmation of identity.Provides detailed structural information, non-destructive.Lower sensitivity, requires higher sample amounts.Primary structural confirmation, characterization of new batches.[2][3][4][5][10]
FTIR Identification of functional groups.Rapid, non-destructive, easy to use.Provides limited structural information, not suitable for quantification.Rapid identity check, monitoring of chemical reactions.[2][3][4][5]
TGA/DSC Thermal stability, melting point, decomposition profile.Provides information on material properties under heat.Destructive, interpretation can be complex.Safety assessment, material property characterization.[6][7]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Purity & Stability Assessment cluster_final Final Data Analysis Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Structural Confirmation Synthesis->NMR FTIR FTIR Functional Group ID Synthesis->FTIR MS Mass Spectrometry (e.g., via GC-MS) Molecular Weight Synthesis->MS HPLC HPLC Purity & Quantification NMR->HPLC FTIR->HPLC MS->HPLC Report Comprehensive Characterization Report HPLC->Report GCMS GC-MS Volatile Impurities GCMS->Report Thermal TGA/DSC Thermal Stability Thermal->Report

Sources

Comparative

A Comparative Guide to the Antifungal Efficacy of 1-benzyl-3-nitro-1H-1,2,4-triazole and Fluconazole

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antifungal drug discovery, the emergence of novel triazole derivatives continues to offer promising avenues for combating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the emergence of novel triazole derivatives continues to offer promising avenues for combating invasive fungal infections. This guide provides a detailed comparative analysis of the antifungal efficacy of the investigational compound 1-benzyl-3-nitro-1H-1,2,4-triazole and the widely used clinical antifungal, fluconazole. By examining their mechanisms of action, in vitro efficacy against key fungal pathogens, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for researchers in mycology and medicinal chemistry.

Introduction: The Triazole Antifungals

The triazole class of antifungal agents has been a cornerstone in the management of fungal diseases for decades. Fluconazole, a first-generation triazole, is valued for its excellent safety profile and broad-spectrum activity against many yeast species.[1] However, the rise of drug-resistant fungal strains necessitates the development of new and more potent antifungal agents.[2] The 1,2,4-triazole scaffold has proven to be a versatile pharmacophore for the design of novel antifungals.[3] The introduction of a nitro group and a benzyl moiety to this core structure, as seen in 1-benzyl-3-nitro-1H-1,2,4-triazole, represents a strategic chemical modification aimed at enhancing antifungal potency.[1]

Mechanisms of Action: A Tale of Two Triazoles

Both fluconazole and 1-benzyl-3-nitro-1H-1,2,4-triazole belong to the azole class of antifungals and are believed to share a primary mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, these triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1]

While the core mechanism is similar, the presence of the nitro group on the triazole ring of 1-benzyl-3-nitro-1H-1,2,4-triazole may influence its binding affinity and overall inhibitory activity against CYP51. Structure-activity relationship (SAR) studies on related nitro-triazole derivatives suggest that the electron-withdrawing nature of the nitro group can enhance antifungal efficacy.[2]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Antifungal Intervention Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazole 1-benzyl-3-nitro-1H-1,2,4-triazole or Fluconazole Triazole->Inhibition Inhibition->Ergosterol Inhibition

Caption: Mechanism of action of triazole antifungals.

Comparative In Vitro Efficacy: A Quantitative Analysis

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species1-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethan-1-oneFluconazole
Candida albicans (ATCC 10231)0.51
Candida glabrata (ATCC 90030)18
Candida krusei (ATCC 6258)2>64
Aspergillus niger (ATCC 16404)4>64
Aspergillus fumigatus (ATCC 14110)2>64

Data extracted from Foroumadi, A., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1150.[1]

The data clearly indicates that the tested nitrotriazole derivative exhibits superior in vitro activity against both yeast and filamentous fungi compared to fluconazole. Notably, its potent activity against Candida krusei and Aspergillus species, which are intrinsically less susceptible to fluconazole, highlights its potential as a promising lead for the development of new broad-spectrum antifungal agents.[1]

Experimental Methodologies: Ensuring Scientific Rigor

The determination of in vitro antifungal susceptibility is a critical step in the evaluation of new antifungal candidates. The following is a detailed protocol for the broth microdilution method, a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum: a. Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated at 35°C for 24-48 hours (yeasts) or until adequate sporulation is observed (molds). b. A suspension of the fungal colonies or spores is prepared in sterile saline. c. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts. d. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

2. Preparation of Antifungal Dilutions: a. Stock solutions of the test compounds (1-benzyl-3-nitro-1H-1,2,4-triazole and fluconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide). b. Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared fungal suspension. b. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included. c. The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

cluster_0 Experimental Workflow A Fungal Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antifungals C->D E Incubation (35°C, 24-48h) D->E F MIC Determination E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

The available data suggests that 1-benzyl-3-nitro-1H-1,2,4-triazole and its structural analogs represent a promising class of antifungal agents with potent and broad-spectrum activity that, in some cases, surpasses that of fluconazole. The enhanced efficacy, particularly against fluconazole-resistant strains and molds, warrants further investigation. Future studies should focus on elucidating the precise mechanism of action of these nitrotriazole compounds, including their interaction with the fungal CYP51 enzyme, and conducting in vivo efficacy and toxicity studies to assess their therapeutic potential. The development of such novel triazoles is crucial in the ongoing battle against invasive fungal infections.

References

  • Foroumadi, A., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1150. Available at: [Link]

  • Asif, M. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Pharmaceuticals, 15(1), 83. Available at: [Link]

  • Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1698. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts; 2nd Informational Supplement. CLSI document M60.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs for antifungal agents. Version 10.0. Available at: [Link]

  • Foroumadi, A., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1150. Available at: [Link]

Sources

Validation

A Researcher's Guide to Investigating Cross-Resistance: The Case of 1-benzyl-3-nitro-1H-1,2,4-triazole

This guide provides a comprehensive framework for designing and executing cross-resistance studies for the novel compound 1-benzyl-3-nitro-1H-1,2,4-triazole. As drug resistance continues to be a primary obstacle in thera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-resistance studies for the novel compound 1-benzyl-3-nitro-1H-1,2,4-triazole. As drug resistance continues to be a primary obstacle in therapeutic efficacy, particularly in oncology and infectious diseases, a proactive assessment of a new chemical entity's potential for cross-resistance is not merely advantageous—it is a critical step in the preclinical development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies required for a robust investigation.

We will deconstruct the pharmacophore of 1-benzyl-3-nitro-1H-1,2,4-triazole to build a hypothesis-driven approach for selecting comparator drugs. This guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only accurate but also mechanistically insightful.

Part 1: Foundational Principles - The Compound and the Challenge

The Pharmacological Profile of 1-benzyl-3-nitro-1H-1,2,4-triazole

The structure of 1-benzyl-3-nitro-1H-1,2,4-triazole suggests a hybrid of two well-established pharmacophores, each with distinct and potent biological activities. Understanding these components is fundamental to predicting its mechanism of action and, consequently, its potential resistance pathways.

  • The 1,2,4-Triazole Core: This five-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in critical hydrogen bonding.[1][2] Derivatives of 1,2,4-triazole exhibit a vast range of biological activities, including antifungal, anticancer, and antimicrobial effects.[3][4][5][6]

    • Antifungal Action: The most documented mechanism for antifungal triazoles (e.g., fluconazole) is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[7]

    • Anticancer Action: In oncology, triazole derivatives act through diverse mechanisms, including the inhibition of crucial signaling kinases like VEGFR-2, interference with topoisomerases, and modulation of apoptosis.[1][8][9]

  • The Nitroaromatic Group: The presence of a nitro (-NO₂) group often confers activity as a bioreductive prodrug.[10][11] Such compounds are typically activated by nitroreductase enzymes, which are more active under the hypoxic conditions often found in tumors or anaerobic bacteria.[11] This reduction generates cytotoxic nitroso radicals and other reactive nitrogen species that can damage DNA and other macromolecules, leading to cell death.[10] This mechanism is employed by drugs like metronidazole and nitazoxanide.[12][13]

Based on this hybrid structure, 1-benzyl-3-nitro-1H-1,2,4-triazole could potentially exert a dual-action effect, making the study of its resistance profile particularly compelling.

The Phenomenon of Cross-Resistance

Cross-resistance is a critical challenge in drug development where resistance to one therapeutic agent confers resistance to other, often mechanistically or structurally related, drugs.[14][15] This can occur through a single, shared mechanism, such as the upregulation of a multidrug efflux pump that expels a wide range of substrates from the cell.[15] Understanding the potential for cross-resistance is vital; a novel drug that is immediately rendered ineffective by existing resistance mechanisms has limited clinical utility.[16]

Common mechanisms driving cross-resistance include:

  • Target Modification: Alterations in the drug's molecular target (e.g., mutations in an enzyme's active site) that prevent binding.

  • Drug Efflux: Increased expression of transporter proteins that actively pump the drug out of the cell.

  • Drug Inactivation: Enzymatic modification or degradation of the drug.

  • Pathway Alterations: The cell develops alternative metabolic or signaling pathways to bypass the effects of the drug.

cluster_mechanisms Mechanisms of Drug Resistance Target Modification Target Modification Ineffective Drug Binding Ineffective Drug Binding Target Modification->Ineffective Drug Binding Drug Efflux Drug Efflux Reduced Intracellular Drug Reduced Intracellular Drug Drug Efflux->Reduced Intracellular Drug Drug Inactivation Drug Inactivation Non-toxic Metabolite Non-toxic Metabolite Drug Inactivation->Non-toxic Metabolite Pathway Bypass Pathway Bypass Cellular Function Restored Cellular Function Restored Pathway Bypass->Cellular Function Restored Drug Drug Cell Target Cell Drug->Cell Enters Cell Cell->Target Modification Leads to Cell->Drug Efflux Leads to Cell->Drug Inactivation Leads to Cell->Pathway Bypass Leads to

Caption: Key mechanisms leading to cellular drug resistance.

Part 2: A Step-by-Step Guide to the Cross-Resistance Study

This section details the experimental workflow for evaluating the cross-resistance profile of 1-benzyl-3-nitro-1H-1,2,4-triazole.

Rationale for Model System Selection

The choice of a cellular model is the foundation of the study. The decision should be based on the intended therapeutic application of the compound.

  • For Anticancer Studies: Select a well-characterized cancer cell line relevant to the hypothesized target. For example, if VEGFR-2 inhibition is suspected, a human umbilical vein endothelial cell (HUVEC) line or a cancer line known to be sensitive to anti-angiogenic agents would be appropriate. For general cytotoxicity, common lines like MCF-7 (breast), DU-145 (prostate), or PANC-1 (pancreatic) can be used.[2]

  • For Antifungal Studies: Choose a clinically relevant fungal strain. Aspergillus fumigatus is an excellent model, especially as azole resistance is a known clinical problem.[17] Strains of Candida albicans are also widely used.[7]

Protocol: Generation of a Resistant Cell Line

The core of this investigation is the creation of a cell line specifically resistant to 1-benzyl-3-nitro-1H-1,2,4-triazole. This is achieved through continuous exposure to escalating concentrations of the drug.[18] This method selects for cells that acquire stable resistance mechanisms.

Methodology:

  • Determine Initial IC50: First, perform a standard dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the initial half-maximal inhibitory concentration (IC50) of the compound on the parental (wild-type) cell line.

  • Initiate Continuous Exposure: Culture the parental cells in media containing the compound at a concentration equal to its IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cell population will die. The surviving cells are then allowed to repopulate the culture vessel. Once the cells are growing at a healthy rate in the presence of the drug, they are passaged.

  • Dose Escalation: After 2-3 successful passages at the current concentration, double the concentration of the compound in the culture medium.

  • Iterative Selection: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The goal is to select for a population of cells that can proliferate in a concentration of the compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.[18]

  • Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line. The ratio of these IC50 values is the Resistance Factor (RF).

  • Ensure Stability: Culture the resistant cells in drug-free medium for several passages and then re-test their IC50. This ensures that the resistance phenotype is stable and not a transient adaptation.

Start Start ParentalCells Parental Cell Line Start->ParentalCells DetermineIC50 Determine Initial IC50 ParentalCells->DetermineIC50 CultureIC50 Culture cells with 1-benzyl-3-nitro-1H-1,2,4-triazole (at IC50 concentration) DetermineIC50->CultureIC50 MonitorGrowth Monitor for surviving, proliferating cells CultureIC50->MonitorGrowth DoseEscalation Double Drug Concentration MonitorGrowth->DoseEscalation Repeat Repeat for several cycles DoseEscalation->Repeat Repeat->CultureIC50 Continue culture StableLine Establish Stable Resistant Cell Line Repeat->StableLine Growth stabilized at high concentration Characterize Characterize Resistance (Calculate Resistance Factor) StableLine->Characterize End End Characterize->End

Caption: Workflow for generating a drug-resistant cell line.

Selection of Comparator Drugs

The choice of known drugs to test against the resistant cell line is a hypothesis-driven process. The panel should include drugs from different classes to probe for specific and non-specific resistance mechanisms.

Drug Class Example Drug Rationale for Inclusion Potential Resistance Mechanism Probed
Triazole Antifungals FluconazoleShares the 1,2,4-triazole core; acts on CYP51.[7]Target-based resistance (CYP51 mutation/overexpression).
Triazole Anticancers LetrozoleAromatase inhibitor with a 1,2,4-triazole scaffold.[1]Target-based resistance or shared efflux pathways.
Nitroaromatic Drugs MetronidazoleShares the nitroaromatic prodrug feature.[10]Altered nitroreductase activity.
Topoisomerase Inhibitors DoxorubicinCommon chemotherapy agent; substrate for efflux pumps.Multidrug resistance (MDR) via efflux pumps (e.g., P-gp).
Microtubule Inhibitors PaclitaxelDifferent mechanism of action; also a substrate for efflux pumps.Multidrug resistance (MDR) via efflux pumps.
Kinase Inhibitors SunitinibTargets multiple kinases, including VEGFR-2.[8]Target-based resistance or alterations in downstream signaling.
Protocol: Cross-Resistance Profiling Assay

This protocol measures the sensitivity of both the parental and the newly generated resistant cell lines to the panel of selected comparator drugs.

Methodology:

  • Cell Seeding: Seed both the parental and resistant cells into separate 96-well plates at a predetermined optimal density.[19]

  • Drug Preparation: Prepare serial dilutions for each comparator drug and for 1-benzyl-3-nitro-1H-1,2,4-triazole (as a control).

  • Drug Treatment: After allowing the cells to adhere (typically 24 hours), treat the cells with the range of concentrations for each drug. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period equivalent to approximately two cell-doubling times (e.g., 48-72 hours).[19]

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[9]

  • Data Analysis: For each drug and each cell line, plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Part 3: Data Analysis and Mechanistic Interpretation

Quantifying and Presenting the Data

The primary output of the study is a comparison of IC50 values. These should be summarized in a clear, tabular format. The Resistance Factor (RF) is calculated as:

RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

An RF value significantly greater than 1 indicates resistance.

Table for Summarizing Results:

Compound Parental IC50 (µM) Resistant IC50 (µM) Resistance Factor (RF) Cross-Resistance?
1-benzyl-3-nitro-1H-1,2,4-triazole e.g., 0.5e.g., 15.030.0(Control)
Fluconazolee.g., 8.0e.g., 24.03.0Yes (Low)
Metronidazolee.g., 25.0e.g., 28.01.1No
Doxorubicine.g., 0.1e.g., 5.050.0Yes (High)
Paclitaxele.g., 0.01e.g., 0.550.0Yes (High)
Letrozolee.g., 1.0e.g., 1.21.2No

(Note: Data shown are hypothetical examples for illustrative purposes.)

Interpreting the Cross-Resistance Profile

The pattern of resistance provides clues to the underlying mechanism:

  • High RF for the parent compound and high RF for structurally related drugs (e.g., other triazoles): This suggests a target-specific mechanism, such as a mutation in the binding site of the target enzyme.[17]

  • No significant RF for drugs with a similar proposed mechanism but different structure (e.g., Metronidazole): This might indicate that the resistance mechanism is not related to nitroreductase activity but is specific to the triazole moiety or the overall molecule.

  • High RF for the parent compound and high RF for structurally diverse drugs known to be efflux pump substrates (e.g., Doxorubicin, Paclitaxel): This is a strong indicator of a non-specific, multidrug resistance (MDR) mechanism, likely involving the overexpression of an efflux pump like P-glycoprotein.[15]

  • No cross-resistance to any comparator: This is a highly desirable outcome, suggesting that the compound has a novel mechanism of action or that the resistance mechanism is highly specific to the compound's unique structure.

Conclusion

A rigorously designed cross-resistance study is an indispensable component of preclinical drug development. By moving beyond simple efficacy testing to proactively investigate potential failure modes, researchers can gain profound insights into a compound's mechanism of action and its likely clinical resilience. For a novel agent like 1-benzyl-3-nitro-1H-1,2,4-triazole, with its dual-pharmacophore nature, this process is not just a validation step but a discovery tool. The data generated will guide future optimization, inform the design of combination therapies, and ultimately contribute to the development of more durable and effective therapeutics.

References

  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., Al-Tamimi, A. M. S., Faqehi, A. H., Al-Mishari, A. A., & Wani, T. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1632. [Link]

  • Leitsch, D., Kolarich, D., & Duchêne, M. (2019). Resistance formation to nitro drugs in Giardia lamblia: No common markers identified by comparative proteomics. Frontiers in Cellular and Infection Microbiology, 9, 89. [Link]

  • ResearchGate. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. ResearchGate. [Link]

  • Gray, D. A., Wenzel, M., La Clair, J. J., & Burkart, M. D. (2020). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. RSC medicinal chemistry, 11(11), 1318-1327. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Kersh, D. M., Yoo, K. H., Baek, D. J., & Oh, C. H. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 332. [Link]

  • MDPI. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI. [Link]

  • Kumar, A., Sharma, S., & Chawla, A. (2022). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Helvetica Chimica Acta, 105(11), e202200127. [Link]

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Reactant of Route 1
Reactant of Route 1
1-benzyl-3-nitro-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-nitro-1H-1,2,4-triazole
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